3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde
Description
The exact mass of the compound 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde is 245.96917 g/mol and the complexity rating of the compound is 177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-2-fluoro-5-(methoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-5-6-2-7(4-12)9(11)8(10)3-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAFCOCVGDUUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C(=C1)Br)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde
The following guide serves as an in-depth technical monograph on 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde , a specialized intermediate used in high-value medicinal chemistry campaigns.
Executive Summary
3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde (CAS 1891083-46-7 ) is a trisubstituted aromatic building block designed for the divergent synthesis of pharmaceutical agents.[1] It is characterized by three distinct reactive handles—an aldehyde, an aryl bromide, and an activated aryl fluoride—positioned around a core benzene ring stabilized by a methoxymethyl (MOM-type) ether tail.
This compound is primarily utilized in the development of kinase inhibitors and protein degraders (PROTACs) where the methoxymethyl group serves as a polar, non-hydrogen-bond-donating motif to improve solubility and metabolic stability compared to simple alkyl chains.
| Property | Data |
| CAS Number | 1891083-46-7 |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| Exact Mass | 245.9691 |
| Physical State | Pale yellow solid or viscous oil (typically low-melting) |
| Solubility | Soluble in DCM, THF, DMSO; sparingly soluble in water |
Structural Analysis & Electronic Properties
The molecule's utility stems from the orthogonal reactivity of its substituents. Understanding the electronic interplay is critical for designing successful synthetic routes.
Functional Group Interplay
-
C1-Aldehyde (–CHO): The primary electrophile. It is deactivated slightly by the inductive effect of the 3-bromo group but activated by the electron-withdrawing nature of the 2-fluoro group. It is prone to rapid reductive amination.
-
C2-Fluorine (–F): Positioned ortho to the aldehyde. This fluorine atom exerts a strong inductive withdrawing effect (-I), lowering the pKa of the aldehyde and increasing the acidity of the C6 proton. While generally stable, it can undergo SₙAr displacement if the aldehyde is converted to a stronger electron-withdrawing group (e.g., a nitrile or sulfone).
-
C3-Bromine (–Br): The cross-coupling handle. The position is sterically crowded (flanked by F and H), which often requires specialized phosphine ligands (e.g., XPhos, SPhos) for efficient Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
C5-Methoxymethyl (–CH₂OCH₃): This is a benzyl ether moiety. Unlike a phenol-protected MOM group, this is a stable ether linkage. It provides a dipole moment that improves the logD profile of drug candidates without introducing a hydrogen bond donor (HBD).
Calculated Physicochemical Profile
-
cLogP: ~2.1 (Moderate lipophilicity, ideal for CNS penetration).
-
Topological Polar Surface Area (TPSA): ~26 Ų (Aldehyde + Ether).
-
H-Bond Donors: 0
-
H-Bond Acceptors: 2
Synthesis Pathways[2]
Commercially, this compound is rarely isolated from raw materials but is synthesized from 3-bromo-2-fluoro-5-methylbenzaldehyde (CAS 1257665-03-4). The transformation requires precise radical functionalization.
Industrial Synthesis Workflow
The most robust route involves a radical bromination followed by methanolysis.
-
Precursor: 3-Bromo-2-fluoro-5-methylbenzaldehyde.[2]
-
Step 1: Radical Bromination (Wohl-Ziegler).
-
Reagents: NBS (N-Bromosuccinimide), AIBN (catalytic), CCl₄ or Trifluorotoluene, Reflux.
-
Mechanism: Radical abstraction of a benzylic hydrogen followed by recombination with Br•.
-
Critical Control: The reaction must be stopped before di-bromination occurs.
-
-
Step 2: Methanolysis (Williamson Ether Synthesis).
-
Reagents: NaOMe (Sodium Methoxide) in MeOH, 0°C to RT.
-
Mechanism: Sₙ2 displacement of the benzylic bromide.
-
Note: The aldehyde may form a dimethyl acetal in situ, requiring an aqueous acidic workup (HCl/H₂O) to restore the formyl group.
-
Figure 1: Synthetic pathway from the commercially available methyl analog.
Reactivity & Divergent Synthesis
This molecule acts as a "linchpin," allowing chemists to grow the molecule in three directions.
Path A: Reductive Amination (C1-Aldehyde)
The most common first step is coupling with primary or secondary amines.
-
Protocol: Amine (1.0 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), AcOH (cat.), DCE, RT.
-
Outcome: Formation of benzylamines. The 2-fluoro group accelerates imine formation by increasing the electrophilicity of the carbonyl carbon.
Path B: Suzuki-Miyaura Coupling (C3-Bromine)
Used to install biaryl systems.
-
Challenge: The C3 position is chemically distinct from C5. However, the ortho-fluoro group can chelate Pd species, potentially affecting oxidative addition rates.
-
Recommended System: Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ with K₂CO₃ in Dioxane/Water.
-
Selectivity: The C-Br bond reacts preferentially over the C-F bond under standard Pd(0) conditions.
Path C: Nucleophilic Aromatic Substitution (SₙAr)
-
Condition: Only feasible if the aldehyde is preserved (EWG) and a strong nucleophile is used.
-
Risk: Reaction at the C2-Fluorine is difficult due to steric crowding by the C1-Aldehyde and C3-Bromine. SₙAr is generally not recommended unless the aldehyde is first converted to a stronger acceptor (e.g., oxime or nitrile).
Figure 2: Divergent reactivity map illustrating the primary synthetic utility of the scaffold.
Handling and Safety
As a halogenated benzaldehyde, this compound carries specific risks.
-
Hazard Classification:
-
Skin Irritant (Category 2): H315[3]
-
Eye Irritant (Category 2A): H319
-
STOT-SE (Respiratory): H335
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Benzaldehydes are prone to auto-oxidation to benzoic acids upon prolonged exposure to air.
-
Spill Protocol: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.
References
-
Boroncore . (n.d.).[4] Product Catalog: 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde (CAS 1891083-46-7).[1][4] Retrieved February 25, 2026, from [Link]
-
PubChem . (2025).[5] 5-Bromo-2-methoxybenzaldehyde (Analogous Reactivity Data). National Library of Medicine. Retrieved February 25, 2026, from [Link]
Sources
- 1. 45791-36-4 | 1-(4-溴苯基)乙胺 | Boroncore [boroncore.com]
- 2. evitachem.com [evitachem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2432849-12-0 | 2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane | Boroncore [boroncore.com]
- 5. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methoxybenzaldehyde: Synthesis, Properties, and Applications
A Note on the Target Compound: Initial searches for "3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde" did not yield a registered CAS number or any published technical data. This suggests the compound is novel, not commercially available, or not documented in public-facing scientific literature. This guide will therefore focus on its closest structural and commercially available analogue, 3-Bromo-2-fluoro-5-methoxybenzaldehyde (CAS: 1784053-37-7) . The synthetic logic, properties, and applications discussed herein provide a critical framework for researchers interested in this class of substituted benzaldehydes.
Core Identification and Chemical Properties
3-Bromo-2-fluoro-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde, a class of compounds highly valued as versatile intermediates in organic synthesis, particularly for the development of complex molecules in the pharmaceutical and agrochemical industries. The specific arrangement of bromo, fluoro, and methoxy substituents on the benzaldehyde scaffold offers multiple, distinct reaction sites, enabling precise and regioselective downstream functionalization.
Table 1: Compound Identifiers and Physicochemical Properties
| Identifier | Value | Source |
| CAS Number | 1784053-37-7 | BLD Pharm[1] |
| IUPAC Name | 3-Bromo-2-fluoro-5-methoxybenzaldehyde | N/A (Systematic) |
| Molecular Formula | C₈H₆BrFO₂ | BLD Pharm[1] |
| Molecular Weight | 233.04 g/mol | BLD Pharm[1] |
| Canonical SMILES | COC1=CC(=C(C=C1)F)Br | N/A (Derived) |
| InChI Key | N/A (Not available in public databases) | N/A |
| Physical Form | Solid (Typical for similar compounds) | Inferred |
| Storage | Cold-chain transportation recommended | BLD Pharm[1] |
Synthesis and Mechanistic Insights
The synthesis of 3-Bromo-2-fluoro-5-methoxybenzaldehyde is not explicitly detailed in publicly available literature. However, a logical and efficient synthetic route can be designed based on established organometallic methodologies, specifically leveraging directed ortho-metalation (DoM). This strategy relies on the powerful directing effect of the fluorine atom to introduce the aldehyde group with high regioselectivity.
The most plausible precursor for this synthesis is 1-bromo-3-fluoro-5-methoxybenzene . The synthesis proceeds via a two-step sequence: regioselective lithiation followed by formylation.
Proposed Synthetic Pathway
The key transformation is the selective deprotonation ortho to the fluorine atom. Fluorine is a well-established, though weak, ortho-directing group in lithiation reactions. The bromine atom, while also influencing the ring's electronics, primarily serves as a stable substituent that can be used for later cross-coupling reactions. The use of a strong, hindered lithium amide base like Lithium diisopropylamide (LDA) at low temperatures is crucial to favor kinetic deprotonation over competing pathways like lithium-halogen exchange.[2]
Caption: Proposed synthetic workflow for 3-Bromo-2-fluoro-5-methoxybenzaldehyde.
Detailed Experimental Protocol (Proposed)
This protocol is a representative methodology based on standard procedures for directed ortho-metalation and formylation.[2]
Materials:
-
1-Bromo-3-fluoro-5-methoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (argon/nitrogen atmosphere)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form Lithium diisopropylamide (LDA).
-
Lithiation: To the freshly prepared LDA solution, add a solution of 1-bromo-3-fluoro-5-methoxybenzene (1.0 equivalent) in anhydrous THF dropwise, ensuring the temperature remains at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours. The fluorine atom directs the lithiation to the C2 position.
-
Formylation: Slowly add anhydrous DMF (1.5-2.0 equivalents) to the aryllithium solution at -78 °C. The reaction is typically rapid. After the addition, allow the mixture to stir for another hour at -78 °C before gradually warming to room temperature.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 3-Bromo-2-fluoro-5-methoxybenzaldehyde.
Applications in Research and Development
Substituted benzaldehydes are fundamental building blocks in medicinal chemistry. The title compound, with its unique trifunctional pattern, is a valuable precursor for synthesizing complex molecular scaffolds.
-
Cross-Coupling Reactions: The bromine atom at the C3 position is a prime handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of diverse aryl, alkyl, or alkynyl groups, facilitating the construction of extensive compound libraries for drug screening.
-
Aldehyde Chemistry: The formyl group is highly reactive and can undergo a wide range of transformations, including reductive amination, Wittig reactions, and condensations, to build more complex side chains or heterocyclic systems.[3]
-
Scaffold for Bioactive Molecules: Fluorinated aromatic compounds are of high interest in drug development, as the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. This compound serves as a key intermediate for producing fluorinated analogues of known bioactive molecules.[3]
Spectral Data and Characterization
While specific spectra for CAS 1784053-37-7 are not publicly available, chemical suppliers indicate that NMR, HPLC, and LC-MS data are available upon request.[1] The expected ¹H and ¹³C NMR spectral features can be predicted based on analogous structures.[4]
-
¹H NMR: Expected signals would include a singlet for the aldehyde proton (~10.3 ppm), a singlet for the methoxy protons (~3.9 ppm), and two distinct aromatic protons exhibiting splitting patterns influenced by the adjacent fluorine atom.
-
¹³C NMR: The spectrum would show a characteristic signal for the aldehyde carbonyl carbon (~188 ppm), along with signals for the methoxy carbon and six unique aromatic carbons, with carbon-fluorine coupling constants (J-coupling) providing definitive structural information.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in an approximate 1:1 ratio).
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Bromo-2-fluoro-5-methoxybenzaldehyde is not widely available. However, based on the SDS for structurally similar compounds like 5-Bromo-2-fluorobenzaldehyde and 3-Bromo-4-methoxybenzaldehyde, the following hazards and precautions should be considered.[5][6][7]
Table 2: GHS Hazard Profile (Inferred)
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protection: Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.[8]
-
Respiratory Protection: If handling fine powders or generating dust, use an appropriate particulate respirator.
-
Storage: Store in a tightly closed container in a cool, dry place. Some suppliers recommend cold-chain transportation, suggesting potential sensitivity to temperature.[1]
References
-
PrepChem. (n.d.). Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. Retrieved February 25, 2026, from [Link]
-
Zhang, T., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Retrieved February 25, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 25, 2026, from [Link]
-
Capot Chemical. (n.d.). MSDS of 3-bromo-2-fluoro-5-methylbenzaldehyde. Retrieved February 25, 2026, from [Link]
-
Clayden, J., & Pink, J. H. (1997). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 25, 2026, from [Link]
-
Matos, M. J., et al. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. UniCA IRIS. Retrieved February 25, 2026, from [Link]
-
ScienceMadness Discussion Board. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved February 25, 2026, from [Link]
-
Leroux, F., et al. (2007). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA. Retrieved February 25, 2026, from [Link]
-
Narasimhan, N. S., & Gokhale, A. C. (1985). Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of the Indian Chemical Society. Retrieved February 25, 2026, from [Link]
Sources
- 1. 1784053-37-7|3-Bromo-2-fluoro-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. ossila.com [ossila.com]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
Role of methoxymethyl group in benzaldehyde reactivity and stability
Executive Summary
The methoxymethyl (MOM) group serves a dual function in benzaldehyde chemistry: it is a robust protecting group for phenolic hydroxyls and a potent directing group for regioselective functionalization. By converting a phenol to a formaldehyde acetal, the MOM group alters the electronic landscape of the benzaldehyde scaffold, donating electron density via resonance (+M) while exerting a minor inductive withdrawal (-I). This guide details the mechanistic implications of MOM-protection on carbonyl electrophilicity, directed ortho-metalation (DoM) capabilities, and oxidative stability, providing actionable protocols for high-yield synthesis and manipulation.[1]
Part 1: Electronic & Structural Influence
The attachment of a MOM group (
Electronic Modulation (The +M > -I Effect)
The MOM group behaves electronically as an alkoxy substituent.
-
Inductive Effect (-I): The oxygen atom attached directly to the ring is electronegative, exerting a weak withdrawal of electron density through the sigma (
) framework. -
Mesomeric Effect (+M): The lone pair on the benzylic oxygen donates electron density into the
-system of the benzene ring. This resonance effect significantly outweighs the inductive withdrawal.
Impact on Carbonyl Reactivity:
The increased electron density in the ring is conjugated with the carbonyl group. Resonance contributors push electron density onto the carbonyl oxygen, reducing the partial positive charge (
-
Result: MOM-protected benzaldehydes are less electrophilic than unsubstituted benzaldehydes.[1] They react slower in nucleophilic additions (e.g., Wittig olefination, hydride reduction) compared to nitro- or halo-substituted benzaldehydes.[1]
Structural Geometry & Chelation
The MOM group possesses two oxygen atoms capable of Lewis base coordination. This "bidentate" potential is the structural basis for its ability to stabilize lithium intermediates, facilitating high-precision regiochemistry that is impossible with simple methyl ethers.
Part 2: Synthetic Utility & Reactivity
A. Protection of Phenolic Benzaldehydes
The MOM group is superior to benzyl or methyl protection when stability to strong bases (e.g.,
Experimental Protocol 1: Synthesis of 4-(Methoxymethoxy)benzaldehyde Objective: Protection of 4-hydroxybenzaldehyde using MOM-chloride (MOM-Cl).[1] Safety Note: MOM-Cl is a known carcinogen.[1] All operations must be performed in a fume hood.
| Reagent | Equivalents | Role |
| 4-Hydroxybenzaldehyde | 1.0 eq | Substrate |
| Chloromethyl methyl ether (MOM-Cl) | 1.2 eq | Electrophile |
| 1.5 eq | Base (Acid Scavenger) | |
| Dichloromethane (DCM) | Solvent (0.2 M) | Reaction Medium |
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-hydroxybenzaldehyde (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (
or Ar). -
Base Addition: Add DIPEA (15 mmol) via syringe and cool the solution to 0°C.
-
Alkylation: Dropwise add MOM-Cl (12 mmol) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane).[1]
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM (3x), wash combined organics with water and brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
B. Directed Ortho Metalation (DoM)
The MOM group is one of the strongest Directed Metalation Groups (DMGs) available. It coordinates alkyllithiums, deaggregating the organolithium hexamers and placing the lithium atom in proximity to the ortho-proton.
Mechanism:
-
Coordination: The ether oxygens of the MOM group chelate the Lithium cation (
). -
Deprotonation: The basic alkyl anion (e.g.,
-butyl) abstracts the ortho-proton.[1] -
Stabilization: The resulting aryllithium species is stabilized by the chelation, preventing rapid decomposition.
Experimental Protocol 2: Ortho-Functionalization via DoM Context: This reaction is typically performed on the protected phenol before the aldehyde is introduced, or on a protected benzaldehyde if the aldehyde is temporarily masked (e.g., as an aminal) to prevent nucleophilic attack on the carbonyl. Direct lithiation of the aldehyde itself is not possible due to 1,2-addition.
Workflow (for MOM-protected phenol precursor):
-
Dissolve MOM-ether in anhydrous THF at -78°C.
-
Add
-BuLi (1.1 eq) dropwise.[1] Stir for 1 hour at -78°C. -
Add electrophile (e.g., DMF for formylation,
for iodination). -
Warm to RT and quench.
Part 3: Stability Profile
Chemical Stability Matrix
| Condition | Stability | Notes |
| Acidic (pH < 4) | Unstable | Hydrolyzes to phenol and formaldehyde.[1] Rate depends on acid strength (e.g., rapid with TFA, slow with acetic acid). |
| Basic (pH > 12) | Stable | Resistant to hydroxides, alkoxides, and amide bases (LDA). |
| Nucleophiles | Stable | Inert to Grignard reagents, hydrides ( |
| Oxidation | Variable | Stable to mild oxidants (PCC, Swern). Susceptible to strong radical oxidizers.[1] |
Autoxidation Risk (Critical Insight)
Benzaldehydes are prone to autoxidation (reaction with atmospheric
-
Effect of MOM Group: As an electron-donating group (EDG), the MOM group accelerates autoxidation compared to unsubstituted benzaldehyde.
-
Mechanism: The EDG stabilizes the benzoyl radical intermediate formed during the rate-determining hydrogen abstraction step.
-
Storage Protocol: MOM-protected benzaldehydes must be stored under Argon at 4°C to prevent conversion to 4-(methoxymethoxy)benzoic acid.[1]
Metabolic Stability in Drug Discovery
In medicinal chemistry, MOM ethers are often used as "prodrug-like" moieties or to probe binding pockets.[1]
-
Metabolism: They are generally more metabolically stable than simple methyl ethers but are liable to oxidative
-dealkylation by Cytochrome P450 enzymes (CYP450).[1] -
Solubility: The acetal oxygen increases aqueous solubility compared to a benzyl ether, improving the pharmacokinetic profile of lipophilic drug candidates.
Part 4: Visualizations
Figure 1: Mechanism of Acid-Catalyzed Deprotection
Caption: The acetal oxygen is protonated, leading to the ejection of methanol and formation of an oxocarbenium ion, which is rapidly hydrolyzed.
[1]
Figure 2: Directed Ortho Metalation (DoM) Coordination
Caption: The MOM group oxygens coordinate Lithium (Li), directing the base to the specific ortho-proton for deprotonation.
References
-
BenchChem. Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde - Application Notes and Protocols.
-
Snieckus, V. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 1990.
-
Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[5] Wiley-Interscience, 1999.[1][5]
-
Organic Chemistry Portal. MOM Ethers: Stability and Protection Protocols.
-
Bowman, D.F., et al. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. ResearchGate, 2024.
Sources
Methodological & Application
Synthesis protocols using 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde as a building block
Application Note: Strategic Functionalization of 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde
Introduction: The Scaffold Architecture
3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde is a high-value "chassis" molecule for medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD) and the synthesis of PROTAC linkers.[1] Its value lies in its orthogonal reactivity profile , allowing for the sequential and selective functionalization of four distinct sites.
Structural Analysis & Reactivity Hierarchy:
-
Aldehyde (C1 -CHO): The most reactive electrophile.[1] Serves as a "linchpin" for multicomponent reactions (Groebke-Blackburn-Bienaymé) or reductive aminations.[1] It also electronically activates the ortho-fluorine.[1]
-
Aryl Fluoride (C2 -F): Activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-formyl group.[1] This allows for the introduction of amines or ethers without transition metal catalysis.
-
Aryl Bromide (C3 -Br): A handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1] It is less electrophilic than the activated fluoride in SNAr contexts but highly reactive in metal-catalyzed cycles.[1]
-
Methoxymethyl (C5 -CH₂OMe): A chemically robust benzyl methyl ether.[1] Unlike acetal-based protecting groups (e.g., MOM ethers), this ether linkage is stable to standard acidic and basic conditions, serving as a placeholder for late-stage demethylation (to the alcohol) or remaining as a polar solubility-enhancing group.[1]
Decision Tree & Reactivity Map
The following diagram illustrates the divergent synthetic pathways available from this core.
Caption: Orthogonal reactivity map showing the four primary functionalization vectors.[1] The C2-F and C1-CHO sites are electronically coupled.
Detailed Synthesis Protocols
Protocol A: Chemoselective SNAr Displacement of Fluorine
Objective: To replace the C2-fluorine with an amine nucleophile while retaining the C3-bromine and C1-aldehyde.[1] Mechanism: The ortho-formyl group lowers the LUMO energy at C2, facilitating nucleophilic attack. The C3-bromine is essentially inert to SNAr under these conditions due to steric crowding and the "leaving group ability" hierarchy (F >> Br in SNAr).
Reagents:
-
Substrate: 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde (1.0 equiv)[1]
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide) or DMF (anhydrous)
Step-by-Step Methodology:
-
Dissolution: In a sealed tube or screw-cap vial, dissolve the substrate (100 mg scale) in anhydrous DMSO (0.2 M concentration).
-
Addition: Add DIPEA followed by the amine nucleophile.
-
Reaction: Heat the mixture to 60–80°C .
-
Note: Monitor by TLC/LCMS. If the amine is sterically hindered, temperature may need to be increased to 100°C.
-
Critical Checkpoint: Do not exceed 120°C to avoid degrading the aldehyde or risking competitive displacement of the bromide (rare, but possible at extreme forcing conditions).
-
-
Workup: Dilute with EtOAc, wash copiously with water (to remove DMSO) and brine. Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: Computational studies on polyhalogenated benzaldehydes confirm that the ortho-fluorine is the most electrophilic site due to the inductive effect of the aldehyde [1].
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: To couple the C3-bromide with an aryl boronic acid.[1] Challenge: The aldehyde is susceptible to oxidation, and the C2-fluorine is sensitive to strong nucleophilic bases. Solution: Use a mild base system (K₃PO₄) and a precatalyst system to ensure rapid turnover at moderate temperatures.
Reagents:
-
Substrate (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (5 mol%)
-
Base: K₃PO₄ (2.0 M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Inerting: Charge a reaction vial with substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/N₂ for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and the aqueous K₃PO₄ solution.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Safety: Do not use strong alkoxide bases (e.g., NaOtBu), as they may trigger SNAr on the fluorine or Cannizzaro reactions on the aldehyde [2].
-
-
Workup: Filter through a Celite pad, dilute with water, extract with DCM.
-
Purification: Silica gel chromatography.
Protocol C: Groebke-Blackburn-Bienaymé (GBB) Reaction
Objective: To fuse an imidazo[1,2-a]pyridine ring onto the aldehyde, creating a drug-like heterocycle in one step.[1] Nuance: This reaction consumes the aldehyde. It should be performed after SNAr if the SNAr requires the aldehyde's activating effect.
Reagents:
-
Substrate (1.0 equiv)
-
Isonitrile (e.g., tert-butyl isocyanide) (1.1 equiv)[1]
-
Catalyst: Scandium Triflate [Sc(OTf)₃] (5 mol%) OR Acetic Acid (10 mol%)
-
Solvent: Methanol (MeOH) or DCM/MeOH (1:1)
Step-by-Step Methodology:
-
Imine Formation: Dissolve substrate and 2-aminopyridine in MeOH. Stir for 30 mins at Room Temperature (RT) to pre-form the imine (often visible as a color change).
-
Cyclization: Add the isonitrile and the catalyst (Sc(OTf)₃ is preferred for speed; AcOH is milder).
-
Reaction: Stir at RT for 12–24 hours.
-
Optimization: If sluggish, heat to 50°C. The 5-(methoxymethyl) group is stable to these Lewis Acid conditions.
-
-
Workup: Evaporate volatiles. Redissolve in EtOAc, wash with NaHCO₃.
-
Purification: These products are often basic. Use DCM/MeOH (with 1% NH₄OH) for chromatography.
Comparative Data & Troubleshooting
| Parameter | SNAr (Fluorine) | Suzuki (Bromine) | GBB (Aldehyde) |
| Primary Reactivity | Nucleophilic Displacement | Pd-Catalyzed Coupling | Multicomponent Cyclization |
| Key Activator | ortho-CHO (Inductive) | C-Br bond weakness | CHO Electrophilicity |
| Limiting Factor | Steric bulk of amine | Stability of CHO to base | Availability of isonitriles |
| Preferred Order | Step 1 (Best) | Step 2 | Step 3 (Final) |
| Major Side Product | Bis-addition (rare) | Protodebromination | Hydrolysis of imine |
Troubleshooting Guide:
-
Issue: Low yield in SNAr.
-
Fix: The amine might be too weak. Switch solvent to NMP and increase temp to 100°C. Ensure the aldehyde has not oxidized to the carboxylic acid (which deactivates the ring).
-
-
Issue: Dehalogenation during Suzuki.
-
Fix: This occurs if the reaction is too hot or runs too long. Switch to a more active catalyst like XPhos Pd G2 to run at lower temperatures (40–60°C).
-
-
Issue: Methoxymethyl ether cleavage.
-
Fix: Avoid BBr₃ or AlCl₃. The benzyl methyl ether is stable to TFA/DCM for short periods but will cleave with strong Lewis acids.
-
References
-
WuXi AppTec. (2020). Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde. QM Magic Class, Chapter 35. Link
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Boltjes, A., & Dömling, A. (2019).[5] The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(40), 6807-6822. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scielo.br [scielo.br]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
Reductive amination reaction conditions for 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde
Technical Application Note: Optimized Reductive Amination of 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde
Executive Summary
This guide details the optimized reaction conditions for the reductive amination of 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde . This substrate presents a unique triad of challenges: steric hindrance from the ortho-fluorine, chemoselectivity risks associated with the aryl bromide (susceptible to hydrodebromination), and acid-sensitivity of the methoxymethyl (MOM) ether.
The protocols below prioritize Sodium Triacetoxyborohydride (STAB) as the primary reducing agent due to its exceptional chemoselectivity, with a secondary Titanium(IV) Isopropoxide method for sterically hindered or electron-deficient amines.
Chemical Analysis & Control Strategy
Before initiating synthesis, the operator must understand the reactivity profile of the substrate to prevent common failure modes.
| Functional Group | Risk Factor | Control Strategy |
| Aldehyde (C-1) | Reactivity: Moderate. The ortho-fluorine is electron-withdrawing (inductive), potentially increasing electrophilicity, but also adds steric bulk. | Action: Use slightly elevated stoichiometry (1.1–1.5 eq) of amine. |
| Aryl Fluoride (C-2) | Side Reaction: Nucleophilic Aromatic Substitution ( | Action: Keep reaction temperature |
| Aryl Bromide (C-3) | Side Reaction: Hydrodebromination (loss of Br). High risk with Pd/C + | Action: FORBIDDEN: Catalytic Hydrogenation. REQUIRED: Hydride reagents (STAB, |
| MOM Ether (C-5) | Side Reaction: Acid-catalyzed hydrolysis to alcohol. | Action: Maintain pH > 4. Avoid Lewis acids like |
Method A: The "Gold Standard" (STAB Protocol)
Recommended for primary amines and unhindered secondary amines.
Rationale: Sodium triacetoxyborohydride (STAB) is mild and does not reduce aldehydes/ketones appreciably in the absence of an amine. It allows for "one-pot" reductive amination without pre-forming the imine.[1]
Reagents:
-
Substrate: 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde (1.0 eq)
-
Amine: 1.1 – 1.2 eq
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 eq)
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the benzaldehyde substrate (1.0 eq) in DCE (0.1 M concentration).
-
Amine Addition: Add the amine (1.1 eq).
-
Note: If the amine is a salt (e.g., HCl salt), add 1.1 eq of Triethylamine (
) to liberate the free base.
-
-
Catalyst: Add Glacial Acetic Acid (1.0 eq).
-
Critical: The pH should be slightly acidic (~5-6) to catalyze iminium ion formation without cleaving the MOM ether.
-
-
Imine Formation (Optional but Recommended): Stir at Room Temperature (RT) for 30–60 minutes.
-
Why? The ortho-fluoro group may slow down imine formation sterically. Giving this head-start ensures the aldehyde is converted before the hydride is added.
-
-
Reduction: Add STAB (1.4 eq) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT under Nitrogen/Argon for 4–16 hours. Monitor by TLC/LC-MS.
-
Endpoint: Disappearance of the imine intermediate (often more polar than aldehyde).
-
-
Quench: Quench carefully with saturated aqueous
.-
Safety: Gas evolution (
).
-
-
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over
.[2] -
Purification: Flash column chromatography.
Method B: The "Difficult Amine" (Titanium-Mediated)
Recommended for weakly nucleophilic anilines or sterically hindered amines where Method A fails.
Rationale:
Reagents:
-
Substrate (1.0 eq)[2]
-
Amine (1.2 eq)
-
Titanium(IV) Isopropoxide (
) (1.5 – 2.0 eq) -
Reducing Agent: Sodium Borohydride (
) (1.5 eq) -
Solvent: THF (Anhydrous) or Methanol (for the reduction step)
Step-by-Step Protocol:
-
Complexation: In a dried flask, mix the substrate (1.0 eq) and amine (1.2 eq) in neat
(2.0 eq) or minimal anhydrous THF. -
Stirring: Stir at RT for 6–12 hours.
-
Note: The solution often becomes viscous.
-
-
Dilution: Dilute the mixture with Methanol (anhydrous).
-
Caution: Exothermic.
-
-
Reduction: Cool to 0°C. Add
(1.5 eq) portion-wise.-
Why Methanol?
is not soluble in DCE/DCM.
-
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Quench (Critical): Add 0.1 M NaOH or water dropwise.
-
Observation: A heavy white precipitate (
) will form.
-
-
Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
Workup: Partition the filtrate between EtOAc and Brine.
Visualized Workflows
Figure 1: Decision Matrix for Protocol Selection
Caption: Select the optimal pathway based on amine nucleophilicity and steric profile.
Figure 2: Mechanistic Considerations
Caption: Impact of ortho-fluoro and meta-bromo substituents on the reaction center.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance from 2-F group prevents imine formation. | Switch to Method B ( |
| Dialkylation (with primary amines) | Imine reduces faster than it forms; excess aldehyde reacts with product amine. | Stepwise addition: Stir aldehyde + amine for 1h before adding STAB. Use 1.5 eq of amine. |
| Loss of MOM Group | Reaction or workup too acidic. | Ensure AcOH is < 2.0 eq. Use saturated |
| Debromination (M-Br peak missing) | Incorrect reducing agent. | Ensure STAB or |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][5] Link
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5] The Journal of Organic Chemistry, 55(8), 2552–2554.[5] Link
-
Greene, T. W. , & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[8] (Referencing stability of Methoxymethyl Ethers). Link
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[5] Journal of the American Chemical Society, 93(12), 2897–2904. Link
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. MOM Ethers [organic-chemistry.org]
Suzuki-Miyaura coupling of 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde
An In-Depth Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction on 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to create complex biaryl structures, which are prevalent in medicinal chemistry and materials science.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a detailed experimental protocol, and field-proven insights into optimization and troubleshooting. We will explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Significance of Functionalized Biaryl Benzaldehydes
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed process that joins an organoboron compound with an organohalide.[2][3] Its value lies in its mild reaction conditions, tolerance for a wide array of functional groups, and the relatively low toxicity of its boron-based reagents.[1]
The target substrate, 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde, is a highly functionalized aromatic ring. The resulting biaryl benzaldehyde products are valuable intermediates in drug discovery. The aldehyde group serves as a versatile chemical handle for subsequent transformations, such as reductive aminations, oxidations, or condensations, allowing for the rapid generation of compound libraries for biological screening.[4] The specific substitution pattern—an ortho-fluoro group and a methoxymethyl moiety—can be strategically employed to modulate the physicochemical and pharmacological properties of the final molecules.
Reaction Principles and Mechanistic Insights
A successful Suzuki-Miyaura coupling requires a deep understanding of the interplay between the substrate, catalyst, base, and solvent.
Analyzing the Substrate: 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde
The reactivity of this substrate is governed by its unique electronic and steric features:
-
Aryl Bromide : The carbon-bromine bond is the reactive site for the palladium catalyst. C-Br bonds are generally a good balance of reactivity and stability, making them ideal for cross-coupling reactions.[5]
-
Ortho-Fluoro Group : The fluorine atom at the 2-position is electron-withdrawing, which can accelerate the rate-limiting oxidative addition step by making the aromatic ring more electron-deficient.[6]
-
Aldehyde Group : As a strong electron-withdrawing group, the aldehyde at the 1-position further activates the C-Br bond toward oxidative addition.[7]
-
Methoxymethyl Group : This group at the 5-position is moderately electron-donating and adds steric bulk, which can influence the overall conformation of the final product.
The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three primary stages: oxidative addition, transmetalation, and reductive elimination.[3][8] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a square-planar Pd(II) complex.[3][9] This step is often rate-limiting, and its efficiency is enhanced by electron-withdrawing groups on the aryl halide.[6][7]
-
Transmetalation : This step requires activation of the organoboron species (R²-BY₂) by a base.[10][11] The base converts the boronic acid into a more nucleophilic boronate anion, which then transfers its organic group (R²) to the palladium center, displacing the halide.[8][12]
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the new C-C bond of the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Detailed Experimental Protocol
This protocol provides a robust starting point for the with a generic arylboronic acid.
Reagent and Condition Selection: The Rationale
| Component | Recommended Reagent | Rationale |
| Aryl Halide | 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde | The substrate of interest. |
| Boronic Acid | Arylboronic Acid or Pinacol Ester | Boronic acids are common, but pinacol esters offer enhanced stability, preventing premature protodeboronation.[9] |
| Palladium Catalyst | Pd(dppf)Cl₂ · CH₂Cl₂ | Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) is a highly efficient and versatile pre-catalyst, effective for a wide range of substrates, including electron-deficient and sterically hindered ones.[13] |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | An inorganic base is essential for activating the boronic acid.[8][11] K₂CO₃ is a cost-effective and common choice. Cs₂CO₃ is more soluble and can accelerate reactions with challenging substrates.[13] |
| Solvent System | 1,4-Dioxane / H₂O (4:1 v/v) | A polar aprotic solvent like dioxane effectively dissolves the organic reagents and catalyst, while water is crucial for dissolving the inorganic base and facilitating boronate formation.[14][15] |
Step-by-Step Methodology
The following workflow outlines the process from reagent preparation to product isolation.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reagent Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ · CH₂Cl₂ (0.02 - 0.05 eq).
-
Solvent Addition: Add the degassed solvent system of 1,4-dioxane and water (4:1 ratio), sufficient to create a 0.1 M solution with respect to the aryl halide.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[4]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired biaryl product.[16][17]
Table of Reagents (Illustrative 1 mmol Scale)
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde | 247.06 | 247 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 | 1.2 | 1.2 |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 24.5 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 345 | 2.5 | 2.5 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently strong base; Low reaction temperature. | Ensure proper degassing of solvents and purging with inert gas. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[8] Increase the reaction temperature, possibly using microwave irradiation for shorter reaction times.[18] |
| Protodeboronation of Boronic Acid | Presence of excess water or acid; Prolonged reaction time at high temperature. | Use the boronic acid pinacol ester for greater stability.[9] Use anhydrous solvents if possible with a base like K₃PO₄. Ensure the reaction is not run significantly longer than necessary. |
| Formation of Homocoupled Byproducts | Oxygen contamination leading to side reactions; Reaction conditions too harsh. | Improve degassing and inert atmosphere techniques. Lower the reaction temperature or reduce catalyst loading. |
| Difficulty in Purification | Byproducts with similar polarity to the product. | Optimize the eluent system for column chromatography. If separation is difficult, consider recrystallization of the product.[16] |
Conclusion
The is a highly effective method for synthesizing functionalized biaryl compounds crucial for pharmaceutical and materials research. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can achieve high yields and purity. The protocol provided here serves as a validated starting point, which can be further optimized for different boronic acid coupling partners to expand the chemical space for discovery programs.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Butters, M., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
Pérez-Temprano, M. H., et al. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Lima, F., et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
de Lambert de Boisjan, A., et al. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Fairlamb, I. J. S. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. University of York. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
HEIA-FR. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Catalysis Science & Technology. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
-
The Journal of Organic Chemistry. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]
-
Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
Bentham Science Publisher. (2022, December 27). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). [Link]
-
RSC Publishing. (2020, December 10). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. [Link]
- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
Molander, G. A., & Brown, A. R. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. [Link]
-
BuyersGuideChem. 3-Bromo-5-fluoro-2-methoxy-benzaldehyde suppliers and producers. [Link]
-
ResearchGate. (2025, August 7). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. [Link]
-
Šačkus, A., et al. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija. [Link]
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- 6. uwindsor.ca [uwindsor.ca]
- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. researchgate.net [researchgate.net]
- 18. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Application Note: Strategic Synthesis of Fluorinated N-Heterocycles via Substituted Benzaldehydes
Executive Summary
This guide details high-efficiency protocols for converting fluorinated benzaldehydes into bioactive nitrogen-containing heterocycles. Fluorine substitution on aromatic aldehydes significantly alters the electrophilicity of the carbonyl center, necessitating modified reaction conditions compared to non-fluorinated analogs. This note focuses on two critical scaffolds in drug discovery: Quinazolin-4(3H)-ones (via oxidative cyclization) and Pyrazoles (via chalcone intermediates).
The Fluorine Advantage: Electronic & Reactivity Analysis
Before initiating synthesis, it is critical to understand why fluorinated benzaldehydes behave differently.
Electronic Modulation
The fluorine atom exerts two opposing effects on the benzaldehyde ring:
-
Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density through the sigma bond framework. This generally makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack (e.g., by amines).
-
Resonance Donation (+R): Through p-orbital overlap, fluorine can donate electron density into the aromatic ring.
Impact on Synthesis:
-
Para-Fluoro (4-F): The +R effect competes with the -I effect. However, at the carbonyl carbon, the inductive withdrawal often dominates, making 4-fluorobenzaldehyde highly reactive toward condensation.
-
Ortho-Fluoro (2-F): Steric hindrance becomes a factor, but the inductive effect is strongest here, significantly accelerating initial nucleophilic attack.
Protocol A: Iodine-Catalyzed Synthesis of Quinazolin-4(3H)-ones
Rationale: Quinazolinones are privileged structures in oncology (e.g., Raltitrexed). Traditional methods require harsh oxidants (KMnO4) or expensive metals. This protocol uses molecular iodine (
Mechanism of Action
The reaction proceeds via the condensation of 2-aminobenzamide with fluorinated benzaldehyde, followed by iodine-mediated oxidative dehydrogenation.
Figure 1: Mechanistic pathway for the Iodine-mediated oxidative cyclization.
Experimental Protocol
Reagents:
-
2-Aminobenzamide (1.0 mmol)
-
4-Fluorobenzaldehyde (1.0 mmol)
-
Molecular Iodine (
) (0.1 mmol, 10 mol%) -
Solvent: Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO)
Step-by-Step Procedure:
-
Charge: In a 25 mL round-bottom flask, dissolve 2-aminobenzamide (136 mg, 1.0 mmol) and 4-fluorobenzaldehyde (124 mg, 1.0 mmol) in 5 mL of Ethanol.
-
Catalyst Addition: Add molecular iodine (25 mg, 0.1 mmol).
-
Reflux: Heat the mixture to reflux (approx. 80°C) with stirring.
-
Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The aldehyde spot (Rf ~0.6) should disappear within 2-4 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (20 g) containing 5% Sodium Thiosulfate (
) to quench unreacted iodine.
-
-
Isolation: A solid precipitate will form. Filter the solid under vacuum.[1]
-
Purification: Recrystallize from hot ethanol to yield white/off-white crystals.
Expected Yield: 85-92% Characterization:
-
1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (10.0 ppm) and the amide
protons. A characteristic singlet for the quinazolinone NH appears around 12.5 ppm.
Protocol B: Divergent Synthesis of Fluorinated Pyrazoles via Chalcones
Rationale: Chalcones (1,3-diaryl-2-propen-1-ones) are versatile intermediates. By reacting 4-fluorobenzaldehyde with acetophenone, we create a "linchpin" scaffold that can be cyclized into pyrazoles (anti-inflammatory targets).
Workflow Diagram
Figure 2: Divergent synthesis workflow from fluorinated benzaldehyde.
Step 1: Claisen-Schmidt Condensation (Chalcone Synthesis)
Reagents:
-
4-Fluorobenzaldehyde (10 mmol)
-
Acetophenone (10 mmol)
-
NaOH (10% aqueous solution, 5 mL)
-
Ethanol (15 mL)
Procedure:
-
Mix: Dissolve the aldehyde and acetophenone in ethanol in a 50 mL flask.
-
Basify: Add the NaOH solution dropwise while stirring at
(ice bath). -
Reaction: Allow the mixture to stir at room temperature for 3-6 hours.
-
Visual Cue: The solution will turn yellow, and a precipitate often forms.
-
-
Isolation: Pour into ice water containing dilute HCl (to neutralize). Filter the yellow solid (Chalcone).
-
Yield: 90-95%.
Step 2: Cyclization to Pyrazole
Reagents:
-
Fluorinated Chalcone (from Step 1) (1 mmol)
-
Hydrazine Hydrate (5 mmol)
-
Glacial Acetic Acid (10 mL)
Procedure:
-
Reflux: Dissolve the chalcone in acetic acid. Add hydrazine hydrate carefully. Reflux at
for 6-8 hours. -
Work-up: Pour into crushed ice. Neutralize with ammonia solution if necessary.
-
Isolation: Filter the precipitate.
-
Validation: The disappearance of the alkene double bond protons (
) in NMR confirms cyclization.
Comparative Data: Effect of Fluorine Position
The position of the fluorine atom on the benzaldehyde significantly impacts the yield of the initial condensation step due to steric and electronic factors.
| Substrate | F-Position | Electronic Effect | Steric Hindrance | Typical Yield (Quinazolinone) |
| 4-Fluorobenzaldehyde | Para | Strong Inductive (-I) | Negligible | 92% |
| 3-Fluorobenzaldehyde | Meta | Inductive (-I) only | Low | 88% |
| 2-Fluorobenzaldehyde | Ortho | Strong Inductive (-I) | High | 76% |
| Benzaldehyde (Control) | None | Baseline | None | 82% |
Table 1: Comparative yields demonstrating the balance between electronic activation and steric hindrance.
References
-
Synthesis of Quinazolinones via Iodine Catalysis
-
Claisen-Schmidt Condensation Protocols
-
Fluorine Effects in Heterocycles
-
Microwave-Assisted Synthesis
-
Bouzroura, S., et al. "An efficient and selective microwave-assisted Claisen-Schmidt reaction." SpringerPlus, 2015. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimizing Nucleophilic Aromatic Substitution on 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde
Introduction: Strategic Importance of Functionalized Benzaldehydes
In the landscape of modern drug discovery and development, functionalized aromatic scaffolds are of paramount importance. Benzaldehyde derivatives, in particular, serve as versatile building blocks for a wide array of heterocyclic and carbocyclic structures found in medicinally active compounds. The regioselective introduction of nucleophiles onto a complex benzaldehyde core, such as 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde, presents a significant synthetic challenge and an opportunity for the rapid generation of molecular diversity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of nucleophilic aromatic substitution (SNAr) reactions on this specific substrate. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer troubleshooting strategies to enable the efficient and predictable synthesis of novel derivatives.
Mechanistic Insights: A Tale of Two Halogens and Activating Groups
The success of a nucleophilic aromatic substitution reaction is fundamentally governed by the electronic properties of the aromatic ring.[1][2] For an SNAr reaction to proceed, the aromatic ring must be rendered electron-deficient, thereby making it susceptible to attack by a nucleophile.[1][3][4] This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][3][4][5][6]
In the case of 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde, the aldehyde group (-CHO) is a powerful electron-withdrawing group. Its position ortho to the fluorine atom and meta to the bromine atom will have a profound impact on the regioselectivity of the substitution.
The Rate-Determining Step and Leaving Group Paradox
The generally accepted mechanism for SNAr is a two-step addition-elimination process.[3][5][6] The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, which disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][3][7][8] The second, faster step involves the expulsion of the leaving group and the restoration of aromaticity.[5][7]
A key and often counterintuitive aspect of SNAr reactions is the reactivity trend of halogen leaving groups: F > Cl > Br > I .[1][3][9] This is the reverse of the trend observed in SN1 and SN2 reactions. The high electronegativity of fluorine strongly polarizes the C-F bond and inductively withdraws electron density from the aromatic ring, thereby activating it for the initial nucleophilic attack.[7][10] Since the C-F bond is broken in the fast, non-rate-determining step, its high bond strength is not a significant kinetic barrier.[1][7]
Regioselectivity on 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde
For the target substrate, the fluorine atom at the 2-position is significantly more activated towards nucleophilic substitution than the bromine atom at the 3-position. This is due to two primary factors:
-
Superior Leaving Group Ability in SNAr: As discussed, fluorine is an intrinsically better leaving group in SNAr reactions.
-
Activating Effect of the Aldehyde Group: The aldehyde group is positioned ortho to the fluorine, allowing it to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[4][5] The bromine atom is meta to the aldehyde, a position from which resonance stabilization of the intermediate is not possible.[4]
Therefore, nucleophilic attack is expected to occur selectively at the C-2 position, displacing the fluoride.
Visualizing the Reaction Pathway
Caption: Generalized mechanism for the SNAr reaction on the target substrate.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed as a starting point for the optimization of SNAr reactions on 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: General Procedure for Nucleophile Screening with Amine Nucleophiles
This protocol is suitable for screening a variety of primary and secondary amines as nucleophiles.
-
Reaction Setup:
-
To a clean, dry vial equipped with a magnetic stir bar, add 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde (1.0 eq).
-
Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (0.1-0.5 M).[9]
-
Add the amine nucleophile (1.1 - 1.5 eq).[11]
-
Add a mild inorganic base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N) (2.0 eq).[11][12]
-
-
Reaction Execution:
-
Seal the vial and stir the reaction mixture at room temperature.
-
If no reaction is observed after several hours, gradually increase the temperature in increments of 20 °C, up to a maximum of 100-120 °C.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous phase).[11]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[11]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Nucleophile Screening with O- and S-Nucleophiles
This protocol is adapted for alcohol, phenol, and thiol nucleophiles, which often require a stronger base to generate the corresponding nucleophilic alkoxide, phenoxide, or thiolate in situ.
-
Reaction Setup (under inert atmosphere):
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).
-
Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).[9][11]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the alcohol or thiol nucleophile (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the corresponding salt.[11]
-
Add a solution of 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
-
Reaction Execution:
-
Allow the reaction to warm to room temperature and stir.
-
If necessary, gently heat the reaction mixture (e.g., 50-80 °C) to drive the reaction to completion.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[11]
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[11]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Optimization and Troubleshooting
The success of an SNAr reaction is highly dependent on a careful balance of several parameters. The following section outlines key variables to consider for optimization and provides solutions to common challenges.
Parameter Optimization Workflow
Caption: A systematic workflow for optimizing SNAr reaction conditions.
Data Summary for Optimization
| Parameter | Initial Condition | Optimization Strategy | Rationale/Notes |
| Nucleophile | 1.1 - 1.5 eq | Increase to 2.0-3.0 eq | May be necessary for less reactive nucleophiles. |
| Base | K₂CO₃, Et₃N | Cs₂CO₃, DBU, NaH, KHMDS | A stronger base may be required to deprotonate the nucleophile or facilitate the reaction.[13] |
| Solvent | DMF, DMSO | NMP, Dioxane, Acetonitrile | Polar aprotic solvents are generally preferred.[9] The choice can influence solubility and reaction rate. |
| Temperature | Room Temperature | 50°C, 80°C, 100°C, 120°C | Increased temperature often accelerates the reaction, but may lead to side products. |
| Concentration | 0.1 M | 0.5 M, 1.0 M | Higher concentrations can increase the reaction rate. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Base is too weak.3. Reaction temperature is too low. | 1. Use a stronger, less sterically hindered nucleophile.2. Switch to a stronger base (see table above).3. Gradually increase the reaction temperature.[9] |
| Formation of Side Products | 1. Reaction temperature is too high.2. Reaction with the solvent (solvolysis).3. Di-substitution (if applicable to nucleophile). | 1. Lower the reaction temperature.2. Use a non-nucleophilic solvent.3. Use a stoichiometric amount of the nucleophile. |
| Decomposition of Starting Material or Product | 1. Sensitivity to strong base.2. Thermal instability. | 1. Use a milder base (e.g., K₂CO₃).2. Run the reaction at a lower temperature for a longer time. |
| Difficult Purification | 1. Similar polarity of product and starting material.2. Presence of baseline impurities in starting material. | 1. Optimize the mobile phase for column chromatography.2. Consider recrystallization or derivatization to aid separation. |
Conclusion
The nucleophilic aromatic substitution on 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde is a powerful transformation for the synthesis of novel, highly functionalized aromatic compounds. By understanding the underlying mechanistic principles that favor substitution at the C-2 position and by systematically optimizing reaction parameters such as the choice of nucleophile, base, solvent, and temperature, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a robust framework for the successful implementation and optimization of this valuable synthetic methodology in the pursuit of new chemical entities for drug discovery and development.
References
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
-
Nucleophilic aromatic substitution - Wikipedia. [Link]
-
SNAr Reaction in Other Common Molecular Solvents - Wordpress. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications. [Link]
-
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC. [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC. [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. [Link]
-
SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services. [Link]
-
5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem. [Link]
-
SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. [Link]
-
Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution | Request PDF - ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution - The Benzyne Mechanism - Master Organic Chemistry. [Link]
-
Addition-Elimination at Aromatics (SNAR) - csbsju. [Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF - ResearchGate. [Link]
-
(PDF) 2-Bromo-5-fluorobenzaldehyde - ResearchGate. [Link]
-
C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr) - PMC. [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole - PMC. [Link]
-
Nucleophilic aromatic substitution - BYJU'S. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording] - YouTube. [Link]
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- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 10. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 11. benchchem.com [benchchem.com]
- 12. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. communities.springernature.com [communities.springernature.com]
Strategic Application of Methoxymethyl (MOM) Ethers in the Synthesis of Benzaldehyde Derivatives
Introduction: The Imperative for Chemoselectivity in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents and complex natural products, the strategic use of protecting groups is paramount.[1][2][3][4] These molecular scaffolds serve to temporarily mask reactive functional groups, thereby preventing undesired side reactions and enabling precise chemical transformations at other sites within a molecule.[4] The methoxymethyl (MOM) ether stands out as a widely utilized protecting group for hydroxyl functionalities, including phenols, due to its favorable balance of stability and reactivity.[1][5][6][7] It is readily introduced, stable across a range of non-acidic conditions, and can be selectively removed, making it an invaluable tool in the synthesis of complex molecules like substituted benzaldehydes.[5][6][7]
This guide provides a comprehensive overview of the strategic application of MOM ethers in the synthesis of benzaldehyde derivatives. We will delve into the mechanistic underpinnings of MOM protection and deprotection, provide detailed, field-proven protocols, and discuss key considerations for optimizing reaction conditions and troubleshooting potential challenges.
The Methoxymethyl (MOM) Ether: A Chemist's Ally
The MOM group forms an acetal with a hydroxyl group, rendering it significantly less reactive.[1] Its utility stems from its stability under a variety of conditions including strongly basic and weakly acidic media, as well as toward many oxidizing and reducing agents.[5][8] This robustness allows for a wide array of subsequent chemical modifications on other parts of the molecule. However, the MOM group is sensitive to acidic conditions, which allows for its selective removal when desired.[5][9][10]
Key Attributes of the MOM Protecting Group:
| Feature | Description |
| Stability | Stable in a pH range of approximately 4 to 12.[5] Inert to many common nucleophiles, bases, and redox reagents.[5][8] |
| Lability | Readily cleaved under acidic conditions (both Brønsted and Lewis acids).[5][11] |
| Introduction | Typically formed using methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base.[1][5] |
| Orthogonality | Can be used in conjunction with other protecting groups that are stable to acid but labile to other conditions (e.g., benzyl ethers, silyl ethers), enabling selective deprotection strategies.[2][3][4][12][13] |
Experimental Protocols
Protocol 1: Protection of a Phenolic Hydroxyl Group with MOMCl
This protocol details the standard procedure for the protection of a phenolic hydroxyl group, a common first step in the synthesis of many substituted benzaldehydes.
Reaction Scheme:
Caption: General scheme for MOM protection of a phenol.
Materials:
-
Substituted phenol (e.g., m-hydroxybenzaldehyde) (1.0 equiv)
-
Methoxymethyl chloride (MOMCl) (1.2 - 1.5 equiv) Caution: MOMCl is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood. [14]
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.5 - 2.0 equiv)[5][11]
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a stirred solution of the substituted phenol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA.[11]
-
Slowly add MOMCl dropwise to the reaction mixture.[11]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the MOM-protected benzaldehyde derivative.
Causality and Insights: The use of a hindered, non-nucleophilic base like DIPEA is crucial to prevent side reactions.[1][15] DIPEA effectively scavenges the HCl generated during the reaction without competing with the phenolic hydroxyl group as a nucleophile. Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.
Protocol 2: Acid-Catalyzed Deprotection of a MOM Ether
This protocol describes a general method for the removal of the MOM protecting group to regenerate the free hydroxyl functionality.
Reaction Scheme:
Caption: General scheme for acidic deprotection of a MOM ether.
Materials:
-
MOM-protected compound (1.0 equiv)
-
Methanol (MeOH)
-
Concentrated hydrochloric acid (HCl) or other suitable acid (catalytic amount)[11]
Procedure:
-
Dissolve the MOM-protected compound in methanol.[11]
-
Add a few drops of concentrated HCl.[11]
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC. Reaction times can vary from a few hours to overnight.[11]
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.[11]
-
Remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected product.
-
If necessary, purify the product by flash column chromatography or recrystallization.
Causality and Insights: The deprotection mechanism involves protonation of one of the ether oxygens, which activates the acetal for cleavage.[1] The choice of acid and solvent can be critical, especially in the presence of other acid-sensitive functional groups. Milder acids like pyridinium p-toluenesulfonate (PPTS) can be employed for more delicate substrates.[16]
Mechanistic Considerations
A thorough understanding of the reaction mechanisms is essential for troubleshooting and optimizing synthetic strategies.
Mechanism of MOM Protection
The protection reaction proceeds via an SN1-type mechanism. The lone pair of electrons on the ether oxygen of MOMCl assists in the departure of the chloride ion, forming a resonance-stabilized oxonium ion.[17] This highly electrophilic intermediate is then readily attacked by the nucleophilic hydroxyl group of the phenol. Subsequent deprotonation by the base yields the MOM ether.
Caption: Mechanism of MOM deprotection.
Strategic Applications in Benzaldehyde Synthesis
The synthesis of substituted benzaldehydes often requires multiple steps where the aldehyde functionality or other reactive groups need to be protected. [18][19][20][21]The MOM group is particularly useful for protecting phenolic hydroxyl groups on the aromatic ring.
Illustrative Synthetic Workflow:
Consider the synthesis of a hypothetical substituted benzaldehyde where a phenolic hydroxyl group needs to be protected to allow for a subsequent transformation, such as a cross-coupling reaction, on another part of the molecule.
Caption: A generalized workflow for the use of MOM protection in benzaldehyde synthesis.
Troubleshooting and Advanced Considerations
While MOM protection is a robust methodology, challenges can arise.
Unexpected Cleavage: The MOM group can be unintentionally cleaved under certain conditions, particularly in the presence of Lewis acids (e.g., TiCl₄, SnCl₄, ZnBr₂) or some organometallic reagents. [11]If unexpected deprotection is observed, consider lowering the reaction temperature, using a milder Lewis acid, or choosing an alternative protecting group that is more stable to the specific reaction conditions. [11] Selective Deprotection: In molecules with multiple protecting groups, achieving selective deprotection is key. [2]The MOM group's lability to acid allows for its removal in the presence of groups that are cleaved under different conditions (e.g., hydrogenolysis for benzyl ethers, fluoride for silyl ethers). [12]This "orthogonal" strategy is a cornerstone of modern organic synthesis. [2][4][13] Alternative Deprotection Methods: For substrates that are sensitive to strong acids, milder deprotection methods have been developed. These include the use of Lewis acids like bismuth triflate in aqueous media or zinc bromide with a thiol. [22][23]Additionally, methods employing trimethylsilyl triflate (TMSOTf) and 2,2'-bipyridyl offer a non-acidic route to deprotection. [6]
Conclusion
The methoxymethyl ether is a powerful and versatile protecting group for hydroxyl functionalities in the synthesis of complex molecules such as substituted benzaldehydes. A thorough understanding of its stability, reactivity, and the mechanisms of its introduction and removal is crucial for its successful application. By carefully selecting reaction conditions and considering potential side reactions, researchers can effectively leverage the MOM group to achieve their synthetic goals with high efficiency and selectivity.
References
- Reddy, R. J., et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Chemistry Letters, 32(4), 334-355.
-
Vutturi, A. V. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Adichemistry. Retrieved from [Link]
- Han, J. H., et al. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673-1677.
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
- Otsuka, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(10), 6358-6366.
- Pinto, A. C., et al. (2001). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 6(12), 978-984.
- Reddy, K. R., et al. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(5), 324-328.
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The Organic Chemistry Tutor. (2022, January 19). MOM Protecting Group Addition | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
- Berliner, M. A., & Belecki, K. (2007). A Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Syntheses, 84, 102.
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Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. Retrieved from [Link]
- van der Heijden, J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(12), 4759-4763.
- Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101-7103.
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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University of California, Irvine. (n.d.). Protective Groups. Retrieved from [Link]
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Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
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van der Heijden, J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PubMed. Retrieved from [Link]
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Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
- Sletzinger, M. (1976). U.S. Patent No. 3,987,105. U.S.
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Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Organic Chemistry Portal. Retrieved from [Link]
- Gelenčer, A., et al. (2017). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 22(11), 1858.
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van der Heijden, J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Retrieved from [Link]
- Manabe, Y., & Seeberger, P. H. (2015). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of Organic Chemistry, 80(17), 8784-8793.
- Majetich, G., & Zou, G. (2008). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. The Journal of Organic Chemistry, 73(10), 3844-3855.
- Lee, K., & Kim, Y. H. (2002). A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. Bulletin of the Korean Chemical Society, 23(4), 623-624.
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Patra, S. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. Retrieved from [Link]
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Gonzalez, A. (2013). Tandem Reactions: Synthesis of Substituted Benzaldehydes. Digital Commons @ CSUMB. Retrieved from [Link]
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-
Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. ACS Publications. Retrieved from [Link]
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Application Notes and Protocols for Olefination Reactions with 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde
Executive Overview
The construction of carbon-carbon double bonds via carbonyl olefination is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. This guide provides an in-depth analysis and detailed protocols for the application of two premier olefination methodologies—the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction—to a structurally complex and electronically distinct substrate: 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde .
This substrate presents unique challenges and opportunities due to its specific substitution pattern. The presence of ortho-fluoro and meta-bromo substituents creates a sterically hindered and electron-deficient aromatic system, which significantly influences the reactivity of the aldehyde and the stereochemical outcome of the olefination. This document serves as a comprehensive resource for researchers, offering not only step-by-step protocols but also the underlying mechanistic principles and strategic considerations required for successful synthesis.
Strategic Selection: Wittig vs. Horner-Wadsworth-Emmons (HWE) Reaction
Choosing the appropriate olefination method is critical for achieving the desired product in high yield and stereoselectivity. The Wittig and HWE reactions, while mechanistically related, offer distinct advantages and are suited for different synthetic goals.[1][2][3]
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction | Rationale for 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde |
| Reagent | Phosphonium Ylide (e.g., Ph₃P=CHR) | Phosphonate-stabilized Carbanion | HWE carbanions are generally more nucleophilic, which can be advantageous for reacting with the electron-deficient aldehyde.[1][2][4] |
| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Dialkyl phosphate salt (e.g., (EtO)₂PO₂⁻ Na⁺) | Ph₃P=O can be difficult to remove chromatographically. The water-soluble phosphate byproduct from the HWE reaction significantly simplifies purification.[1][2][5] |
| Stereoselectivity | Unstabilized Ylides (R=alkyl) typically yield (Z)-alkenes. Stabilized Ylides (R=EWG) typically yield (E)-alkenes.[6][7][8] | Stabilized Reagents (with α-EWG) strongly favor the formation of (E)-alkenes.[1][9][10] | For (Z)-alkenes, an unstabilized Wittig reagent is the primary choice. For (E)-alkenes, the HWE reaction generally provides superior selectivity and easier purification.[1][8] |
| Reactivity | Ylides are strongly basic. Unstabilized ylides are highly reactive. | Carbanions are less basic but more nucleophilic than ylides.[1][4] | The higher nucleophilicity of HWE reagents is beneficial for overcoming potential steric hindrance from the ortho-fluoro group. |
Key Insight: For the synthesis of (E)-alkenes from 3-bromo-2-fluoro-5-(methoxymethyl)benzaldehyde, the Horner-Wadsworth-Emmons reaction is generally the superior choice due to its high (E)-selectivity and the operational simplicity of removing its water-soluble byproduct.[1][5] The Wittig reaction remains the method of choice for accessing (Z)-alkenes using unstabilized ylides.
Mechanistic Foundations of Olefination
Understanding the reaction mechanisms is paramount for troubleshooting and optimizing reaction conditions. Both reactions proceed through a critical oxaphosphetane intermediate, but the factors governing its formation and decomposition dictate the final stereochemical outcome.
The Wittig Reaction Mechanism
The Wittig reaction is believed to proceed via a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[6][11][12] The geometry of the approach is kinetically controlled. For unstabilized ylides, the reaction is rapid and irreversible, favoring a sterically less hindered approach that leads to the cis-oxaphosphetane and subsequently the (Z)-alkene.[8] For stabilized ylides, the initial addition can be reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane, which yields the (E)-alkene.[8]
Caption: The Wittig reaction mechanism.
The Horner-Wadsworth-Emmons (HWE) Reaction Mechanism
The HWE reaction begins with the deprotonation of a phosphonate ester to form a stabilized carbanion.[1] This highly nucleophilic carbanion adds to the aldehyde, forming an intermediate that rapidly cyclizes to an oxaphosphetane.[1][10] The key to the high (E)-selectivity lies in the thermodynamic preference for the intermediate that places the bulky groups (the aryl group of the aldehyde and the ester group of the phosphonate) in a trans orientation, minimizing steric repulsion.[9] The subsequent syn-elimination of the dialkyl phosphate is the driving force of the reaction and yields the thermodynamically favored (E)-alkene.[5][9]
Caption: The Horner-Wadsworth-Emmons (HWE) mechanism.
Substrate Analysis: 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde
The specific substituents on the benzaldehyde ring profoundly impact its reactivity.
-
Electronic Effects: The fluorine and bromine atoms are strongly electron-withdrawing via induction, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophilic attack. This is generally favorable for both Wittig and HWE reactions.
-
Steric Effects: The ortho-fluoro group presents a significant steric blockade. While fluorine is the smallest halogen, its presence adjacent to the aldehyde can hinder the approach of bulky nucleophiles. This effect may slow the reaction rate but is unlikely to prevent it entirely. The increased nucleophilicity of HWE reagents compared to Wittig ylides can be an advantage here.[2]
-
Ortho-Fluoro Group Exception: In some olefination reactions, such as the Takai olefination, the presence of an ortho-hydroxyl group can surprisingly invert stereoselectivity towards the (Z)-isomer.[13] While an ortho-fluoro group is electronically different, researchers should be mindful of potential unexpected stereochemical outcomes and confirm product geometry rigorously via NMR (NOE) analysis.
Experimental Protocols and Workflow
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Anhydrous solvents and inert atmosphere techniques are critical for the successful generation of the ylides and carbanions.
Caption: General experimental workflow for olefination.
Protocol 5.1: (E)-Olefination via Horner-Wadsworth-Emmons Reaction
This protocol is designed for the synthesis of an (E)-α,β-unsaturated ester, a common transformation in drug development.
Reagents & Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.1 equiv, 60% dispersion). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask.[14]
-
Carbanion Formation: Cool the NaH suspension to 0 °C using an ice-water bath. Slowly add a solution of triethyl phosphonoacetate (1.05 equiv) in anhydrous THF to the suspension via syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, and the solution may become clear or remain a slurry.
-
Carbonyl Addition: Cool the reaction mixture back to 0 °C. Add a solution of 3-bromo-2-fluoro-5-(methoxymethyl)benzaldehyde (1.0 equiv) in anhydrous THF dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC).[10][15]
-
Workup: Upon completion, cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.[10]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.[15]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (E)-alkene.
Protocol 5.2: (Z)-Olefination via Wittig Reaction (Unstabilized Ylide)
This protocol describes the formation of a terminal alkene, a common application for unstabilized ylides.
Reagents & Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi), solution in hexanes
-
3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 equiv) and suspend it in anhydrous THF.[12][16]
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise via syringe. A deep color change (typically to orange or deep red) indicates the formation of the ylide.[8][12]
-
Stir the mixture at 0 °C for 1 hour.
-
Carbonyl Addition: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of 3-bromo-2-fluoro-5-(methoxymethyl)benzaldehyde (1.0 equiv) in anhydrous THF.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.
-
Workup: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel to isolate the desired alkene.
Troubleshooting and Key Considerations
| Problem | Possible Cause | Suggested Solution |
| No Reaction or Low Conversion | Inactive nucleophile (degraded by moisture/air). | Ensure all glassware is flame-dried, use high-quality anhydrous solvents, and maintain a positive pressure of inert gas. |
| Steric hindrance from the ortho-fluoro group slowing the reaction. | Increase reaction temperature after the initial addition (e.g., stir at room temperature overnight or gently warm to 40-50 °C). For HWE, consider using a stronger base like KHMDS. | |
| Low Yield | Difficult purification due to triphenylphosphine oxide (Wittig). | For Wittig reactions, trituration of the crude product with a non-polar solvent (e.g., hexanes/ether) can sometimes precipitate the Ph₃P=O before chromatography. |
| Side reactions due to strongly basic conditions. | Ensure slow, controlled addition of reagents at the specified low temperatures. Use the minimum necessary excess of the base/nucleophile. | |
| Incorrect or Poor Stereoselectivity | For Wittig, presence of lithium salts can sometimes erode (Z)-selectivity. | For high (Z)-selectivity, salt-free ylides (e.g., generated with NaHMDS or KHMDS) may be required.[6] |
| For HWE, reaction conditions not optimized for (E)-selectivity. | Ensure the reaction is allowed to reach thermodynamic equilibrium. Using LiCl with a base like DBU (Masamune-Roush conditions) can sometimes improve (E)-selectivity for sensitive substrates.[15] |
Conclusion
The Wittig and Horner-Wadsworth-Emmons reactions are powerful and versatile tools for the olefination of the sterically and electronically complex substrate, 3-bromo-2-fluoro-5-(methoxymethyl)benzaldehyde. The HWE reaction is the recommended method for accessing (E)-alkenes with high stereoselectivity and operational simplicity. The Wittig reaction, particularly with unstabilized ylides, remains the premier method for synthesizing (Z)-alkenes. By understanding the underlying mechanisms and carefully controlling reaction parameters as outlined in these protocols, researchers can successfully synthesize desired olefin products, paving the way for further discovery in drug development and materials science.
References
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. (2023). [Link]
-
Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. [Link]
-
Matt, G. A., & Batey, R. A. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(4), 533–536. [Link]
-
Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821. [Link]
-
Chemistry Steps. Wittig Reaction – Mechanism and Examples. (2023). [Link]
-
NRO Chemistry. Horner-Wadsworth-Emmons Reaction. (2021). [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Organic Syntheses Procedure. Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023). [Link]
-
Wikipedia. Wittig reagents. [Link]
-
ResearchGate. What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. (2017). [Link]
-
Smith, T. A. D., et al. (2017). (Z)-Selective Takai olefination of salicylaldehydes. Beilstein Journal of Organic Chemistry, 13, 316–321. [Link]
-
Chem Help ASAP. Horner-Wadsworth-Emmons reaction. (2020). [Link]
-
Chem-Station. Wittig Reaction. (2024). [Link]
-
Synfacts. Biocatalytic Olefination of Aldehydes. (2016). Synfacts, 12(05), 0538. [Link]
-
Professor Dave Explains. Horner-Wadsworth-Emmons Reaction. (2023). [Link]
-
Ghiaci, M., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Reactions, 4(1), 101-118. [Link]
-
Dembkowski, K., et al. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry, 20(22), 4546-4562. [Link]
-
ResearchGate. Overview of a) traditional aldehyde olefinations, b) our design and c) process developed in this study. [Link]
- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
OC Lectures. Olefination of Aldehydes, Part 4: Alternative Strategies. (2021). [Link]
-
ResearchGate. Optimization of HWE reaction of phosphonate 3 with benzaldehyde. [Link]
-
ARKIVOC. (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. (2007). ARKIVOC, 2007(15), 1-10. [Link]
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Troubleshooting & Optimization
Purification methods for removing impurities from 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde
Technical Support Center: Purification of 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde
Ticket ID: BFMB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
Welcome to the technical support hub for 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde . This guide addresses the unique challenges posed by this scaffold—specifically the lability of the methoxymethyl (MOM) ether and the oxidation potential of the aldehyde.
Molecule Profile:
-
Core Sensitivity: The MOM ether is an acetal protecting group.[1] While stable to base, it is acid-labile . Standard acidic silica chromatography or acidic workups can cleave this group, reverting it to the alcohol [1].
-
Reactivity: The electron-withdrawing fluorine and bromine atoms at the 2- and 3-positions increase the electrophilicity of the aldehyde, making it slightly more susceptible to nucleophilic attack (and hydrate formation) than standard benzaldehydes.
-
Primary Impurities:
-
3-Bromo-2-fluoro-5-(methoxymethyl)benzoic acid (Oxidation byproduct).
-
Regioisomers (from non-selective bromination/formylation).
-
Des-bromo precursors (if synthesized via lithiation).
-
Decision Matrix: Selecting Your Purification Strategy
Use the following logic flow to determine the correct protocol for your specific impurity profile.
Figure 1: Purification Decision Matrix based on impurity profile.
Protocol A: The "Gold Standard" – Bisulfite Adduct Purification
Best For: Removing non-aldehyde impurities (regioisomers, starting materials) without chromatography. Mechanism: The aldehyde forms a water-soluble bisulfite adduct.[2][3] Impurities remain in the organic layer. The aldehyde is then regenerated.
⚠️ CRITICAL WARNING: Standard bisulfite protocols often regenerate the aldehyde using acid. Do NOT use acid. You must use a BASIC regeneration to prevent cleavage of the MOM ether [2].
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1. Solubilization | Dissolve crude material in Methanol (MeOH) or DMF (5 mL per gram). | Aldehydes require a water-miscible solvent to interact efficiently with the aqueous bisulfite ions [3].[3] |
| 2. Formation | Add 1.5 equivalents of saturated aqueous Sodium Bisulfite ( | Forms the |
| 3. Wash | Dilute with water. Extract the aqueous phase with Ethyl Acetate (EtOAc) or Ether . | Discard the organic layer. It contains the non-aldehyde impurities (isomers, starting material). |
| 4. Regeneration | To the aqueous layer (containing the adduct), add EtOAc . Slowly add 10% | Expert Tip: High pH reverses the equilibrium, releasing the aldehyde back into the organic layer.[2] Base is safe for the MOM group. |
| 5. Isolation | Separate layers.[2][3][4][5][6][7] Dry organic layer over | Recovers the purified aldehyde. |
Protocol B: Neutralized Silica Chromatography
Best For: Separating regioisomers that also contain aldehyde functionalities.
The Problem: Silica gel is slightly acidic (pH ~5-6). This acidity can hydrolyze the MOM ether during slow columns, leading to the formation of the alcohol byproduct (3-Bromo-2-fluoro-5-hydroxybenzaldehyde).
The Solution: Pre-treating the silica with triethylamine (
Workflow:
-
Slurry Preparation: Prepare your silica slurry using Hexanes/Ethyl Acetate (typically 9:1 to 4:1 gradient).
-
Neutralization: Add 1% Triethylamine (
) to the slurry solvent. Stir for 5 minutes before packing the column. -
Elution: Run the column using standard solvent gradients without additional amine in the mobile phase (the pre-treatment is usually sufficient).
-
Detection:
-
UV: Strong absorption due to the aryl ring.
-
Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP) stain will turn orange/red specifically for the aldehyde.
-
Protocol C: Scavenging Benzoic Acid (Oxidation Removal)
Best For: "Polishing" a batch that has been stored and shows signs of oxidation (white solid formation).
Theory: The carboxylic acid proton (
-
Dissolve the aldehyde in Dichloromethane (DCM) or EtOAc .
-
Wash 2x with saturated Sodium Bicarbonate (
) .-
Note: Carbon dioxide gas will evolve. Vent the funnel frequently.
-
-
Wash 1x with Brine.
-
Dry over
.
Troubleshooting & FAQs
Q1: I tried the bisulfite method, but my yield is very low (<30%). Where is my product?
-
Diagnosis: The adduct might not have decomposed fully, or the aldehyde is trapped in the aqueous layer.
-
Fix: Ensure the regeneration step reaches pH 10-12 . If the pH is neutral, the adduct remains stable. Also, ensure you extract the basic aqueous layer multiple times (3x) with EtOAc, as the aldehyde might have partial water solubility due to the polar MOM and Fluorine groups.
Q2: My NMR shows a disappearance of the singlet at ~3.4 ppm and appearance of a broad peak.
-
Cause: Likely exposure to acid during chromatography or using an acidic regeneration method for the bisulfite adduct.
-
Recovery: You can re-protect the phenol using Methoxymethyl chloride (MOMCl) and DIPEA, but it is better to prevent this by using Protocol B (Neutralized Silica) .
Q3: Can I distill this compound?
-
Advice: Proceed with extreme caution. While benzaldehydes can be distilled, the combination of Bromine (weak C-Br bond) and the MOM ether creates thermal instability.
-
Recommendation: If you must distill, use Kugelrohr distillation under high vacuum (<0.5 mmHg) to keep the temperature below 100°C. Decomposition risks are high above 120°C.
Visualizing the Bisulfite Process
Figure 2: The chemical "filter" mechanism of bisulfite purification.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability profiles of Methoxymethyl Ethers).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for bisulfite adduct formation and regeneration).
-
Brindle, C. S., et al. (2017).[2] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[2] (Optimization of bisulfite methods using water-miscible solvents).
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- 7. Organic Syntheses Procedure [orgsyn.org]
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- 9. MOM Ethers [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Temperature for Fluorinated Benzaldehyde Derivatives
Welcome to the technical support center for the synthesis of fluorinated benzaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during experimentation, with a specific focus on the critical role of reaction temperature. As these compounds are vital intermediates in pharmaceuticals and agrochemicals, achieving optimal reaction conditions is paramount for ensuring high yield and purity.[1][2][3]
This resource is structured in a question-and-answer format to directly address specific challenges you may encounter. We will delve into the causality behind experimental outcomes and provide field-proven insights to guide your optimization efforts.
Table of Contents
-
Frequently Asked Questions (FAQs) & Troubleshooting Guide
-
Formylation Reactions (e.g., Vilsmeier-Haack)
-
Q1: My Vilsmeier-Haack reaction is producing low yields and a significant amount of tar-like byproducts. What is the likely cause related to temperature?
-
Q2: I'm observing poor regioselectivity in the formylation of my fluorinated aromatic substrate. How can temperature be adjusted to improve this?
-
-
Oxidation Reactions (e.g., Swern Oxidation)
-
Q3: My Swern oxidation of a fluorinated benzyl alcohol is incomplete. Is simply increasing the temperature a viable solution?
-
-
Halogen Exchange (Halex) Reactions
-
Q4: I am attempting a Halex reaction to convert a chlorobenzaldehyde to a fluorobenzaldehyde, but the reaction is sluggish. How high can I push the temperature?
-
-
General Issues
-
Q5: My reaction is highly exothermic. What are the best practices for temperature control to prevent a runaway reaction?
-
Q6: I'm seeing unexpected byproducts. How do I determine if reaction temperature is the root cause?
-
-
-
Experimental Protocols & Data
-
Protocol 1: Temperature Optimization for the Vilsmeier-Haack Formylation of Fluorobenzene
-
Data Table 1: Effect of Temperature on Yield and Selectivity in Vilsmeier-Haack Reactions
-
Protocol 2: Controlled Temperature Swern Oxidation of 4-Fluorobenzyl Alcohol
-
Data Table 2: Temperature Effects on Halex Reaction Conversion
-
-
References
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Formylation Reactions (e.g., Vilsmeier-Haack)
Q1: My Vilsmeier-Haack reaction is producing low yields and a significant amount of tar-like byproducts. What is the likely cause related to temperature?
A1: The most probable cause is excessive reaction temperature. The Vilsmeier-Haack reaction is often highly exothermic, particularly during the formation of the Vilsmeier reagent (the chloroiminium ion).[4][5]
Causality & Expert Insights:
-
Reagent Instability: The Vilsmeier reagent itself is thermally unstable and can decompose at elevated temperatures, reducing the concentration of the active formylating species and thus lowering the yield.[4]
-
Substrate Degradation: Many electron-rich aromatic substrates, including fluorinated ones, are sensitive to heat. Excessive temperatures can lead to polymerization and the formation of intractable tars, a common cause of low yields.[4]
-
Runaway Reactions: Inadequate cooling can lead to a rapid, uncontrolled increase in temperature, causing degradation of both the reagent and the starting material.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting Vilsmeier-Haack Temperature Issues.
Recommendation: Begin the reaction at a low temperature (e.g., 0°C using an ice bath) for the formation of the Vilsmeier reagent.[4] Maintain strict temperature control during the addition of your fluorinated aromatic substrate, ensuring the internal temperature does not rise significantly. For less reactive substrates, a carefully controlled increase in temperature (e.g., to 40-60°C) after the initial addition may be necessary, but this should be optimized by monitoring the reaction progress via TLC or HPLC.[6]
Q2: I'm observing poor regioselectivity in the formylation of my fluorinated aromatic substrate. How can temperature be adjusted to improve this?
A2: Lowering the reaction temperature generally enhances regioselectivity.
Causality & Expert Insights:
-
Activation Energy: Formylation at different positions on the aromatic ring has different activation energy barriers. The desired position (often para to an activating group) typically has the lowest barrier.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest (lowest activation energy). As the temperature increases, there is sufficient energy to overcome higher activation barriers, leading to the formation of a mixture of isomers (thermodynamic control).[4]
Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This might require extending the reaction time. For example, if a reaction at room temperature gives a mixture of isomers, try running it at 0°C or even lower to favor the kinetically preferred product.
Oxidation Reactions (e.g., Swern Oxidation)
Q3: My Swern oxidation of a fluorinated benzyl alcohol is incomplete. Is simply increasing the temperature a viable solution?
A3: No, increasing the temperature of a standard Swern oxidation is highly discouraged and dangerous.
Causality & Expert Insights:
-
Reagent Decomposition: The Swern oxidation involves a reactive intermediate formed from DMSO and an activating agent like oxalyl chloride.[7] This intermediate is unstable at temperatures above -60°C and can decompose exothermically and violently, generating significant gas (CO and CO₂).[7]
-
Side Reactions: Even if a runaway reaction is avoided, higher temperatures can promote side reactions, such as the formation of Pummerer rearrangement byproducts or unwanted ethers.
Troubleshooting Workflow for Incomplete Swern Oxidation:
Caption: Decision Tree for Incomplete Swern Oxidation.
Recommendation: Before abandoning the Swern, ensure all reagents are of high quality and stoichiometry is correct. If the reaction remains sluggish, consider alternative oxidation methods like those using Dess-Martin periodinane (DMP) or 2-iodoxybenzoic acid (IBX), which are performed at milder temperatures (0°C to room temperature) and may be more suitable for less reactive fluorinated substrates.[8]
Halogen Exchange (Halex) Reactions
Q4: I am attempting a Halex reaction to convert a chlorobenzaldehyde to a fluorobenzaldehyde, but the reaction is sluggish. How high can I push the temperature?
A4: Halex reactions typically require high temperatures, often in the range of 180°C to 230°C.
Causality & Expert Insights:
-
Aromatic C-Cl Bond Strength: The carbon-chlorine bond on an aromatic ring is strong and requires significant thermal energy to be cleaved in a nucleophilic aromatic substitution (SNAr) reaction with a fluoride source like KF or CsF.
-
Solvent and Reagents: These reactions are performed in high-boiling polar aprotic solvents like sulfolane, N-methylpyrrolidone (NMP), or dimethyl sulfoxide (DMSO).[9] The choice of solvent dictates the maximum achievable temperature.
-
Aldehyde Stability: While high temperatures are needed for the C-F bond formation, aldehydes can be unstable under strongly basic conditions at these temperatures. Alkali metal fluorides can act as bases, potentially leading to side reactions.[9]
Recommendation: The optimal temperature is a balance between achieving a practical reaction rate and minimizing degradation of the aldehyde. A typical starting point is around 180°C, with the potential to increase to 230°C.[9] It is crucial to use a high-boiling point, polar aprotic solvent and to monitor the reaction for the formation of degradation products. If degradation is significant, using a phase-transfer catalyst may allow for a lower reaction temperature.
General Issues
Q5: My reaction is highly exothermic. What are the best practices for temperature control to prevent a runaway reaction?
A5: Effective heat management is critical for both safety and reaction success.
Best Practices:
-
Cooling Bath: Use an appropriate cooling bath (ice/water, ice/salt, dry ice/acetone) to maintain the target temperature.
-
Slow Addition: Add reagents dropwise using an addition funnel. This allows the cooling system to dissipate the heat generated from the reaction.
-
Vigorous Stirring: Ensure efficient stirring to prevent the formation of localized "hot spots" within the reaction mixture.[4]
-
Monitor Internal Temperature: Use a thermometer placed directly in the reaction mixture to monitor the internal temperature, not just the bath temperature.
-
Scale-Up Caution: Be aware that heat dissipation becomes more challenging on a larger scale. For industrial applications, flow chemistry offers a safer alternative by providing superior heat exchange and temperature control.[6][10]
Q6: I'm seeing unexpected byproducts. How do I determine if reaction temperature is the root cause?
A6: A systematic approach involving comparative experiments is the best way to diagnose temperature-related side product formation.
Diagnostic Strategy:
-
Analyze Byproducts: If possible, identify the structure of the major byproducts using techniques like GC-MS or NMR. This can provide clues about the side reactions occurring (e.g., polymerization, elimination, over-reaction). For instance, in the formylation of fluorobenzene, byproducts like chlorobis(fluorophenyl)methane can form.[11][12] The presence of fluorinated benzoic acid suggests air oxidation of the aldehyde product.[13]
-
Run a Temperature Gradient Study: Set up a series of small-scale reactions at different temperatures (e.g., T-20°C, T, T+20°C), keeping all other parameters constant.
-
Monitor and Compare: Analyze samples from each reaction at various time points using TLC or HPLC. Compare the ratio of the desired product to the byproducts at each temperature. A clear trend will indicate whether higher or lower temperatures favor the formation of the unwanted species.
Experimental Protocols & Data
Protocol 1: Temperature Optimization for the Vilsmeier-Haack Formylation of Fluorobenzene
This protocol provides a general guideline for optimizing the temperature for the synthesis of 4-fluorobenzaldehyde.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool anhydrous N,N-dimethylformamide (DMF, 3 eq.) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF, ensuring the internal temperature is maintained below 10°C. Stir the resulting mixture at 0°C for 30 minutes.
-
Substrate Addition: Add fluorobenzene (1 eq.) dropwise to the Vilsmeier reagent, again maintaining the temperature below 10°C.
-
Reaction & Optimization:
-
Monitoring: Monitor the reaction progress and byproduct formation for both conditions using GC or TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice, basify with a NaOH solution, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product ratio to determine the optimal temperature condition.
Data Table 1: Effect of Temperature on Yield and Selectivity in Vilsmeier-Haack Reactions
| Substrate | Temperature (°C) | Yield (%) | para:ortho Ratio | Reference |
| Fluorobenzene | 45-100 | Not Specified | 98.3 : 1.8 (4-FBA:2-FBA) | [11] |
| Anisole | 60 | High Conversion | - | [6] |
| N,N-dimethylaniline | 40 | - | - | [5] |
Note: The isomer ratio for fluorobenzene formylation was found to be essentially invariant between 60°C and 80°C, but byproduct formation (e.g., oligomers) can increase with temperature.[11]
Protocol 2: Controlled Temperature Swern Oxidation of 4-Fluorobenzyl Alcohol
This protocol emphasizes the critical temperature control required for a successful Swern oxidation.
-
Reactor Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM) and cool to -78°C using a dry ice/acetone bath.
-
Activator Addition: Add oxalyl chloride (1.5 eq.) to the DCM, followed by the dropwise addition of anhydrous DMSO (2.0 eq.). Stir for 15 minutes at -78°C.
-
Substrate Addition: Add a solution of 4-fluorobenzyl alcohol (1 eq.) in a small amount of DCM dropwise, ensuring the internal temperature remains below -60°C. Stir for 30-60 minutes at -78°C.
-
Base Addition: Add triethylamine (5.0 eq.) dropwise, again keeping the temperature below -60°C.
-
Warming: After stirring for an additional 30 minutes at -78°C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quenching & Work-up: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully to obtain the crude 4-fluorobenzaldehyde.
Data Table 2: Temperature Effects on Halex Reaction Conversion
| Substrate | Fluoride Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | KF | Sulfolane | 180-230 | ~70% and over | [9] |
| 4-Chlorobenzaldehyde | KF / PTC | Nitrobenzene | 210-230 | 80-98 | [15] |
| 2,4-Dichlorobenzaldehyde | KF | Sulfolane | High Temp | - | [16] |
PTC = Phase-Transfer Catalyst
References
- US6455739B1, Production of 4-fluorobenzaldehyde, Google P
- 4-Fluorobenzaldehyde synthesis, ChemicalBook.
- Troubleshooting side reactions during the formyl
- WO/2003/022788 PRODUCTION OF 4-FLUOROBENZALDEHYDE, WIPO P
- Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
- Synthesis Involving Fluoroarom
- Technical Support Center: Optimizing Reaction Conditions for Fluorin
- effect of temperature on Vilsmeier-Haack reaction outcome, BenchChem.
- Optimization of reaction conditions a .
- A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde, BenchChem.
- Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview, Beilstein Journals.
- Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties, PMC.
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline, ResearchG
- Minimizing solvent effects on formyl
- Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ 3 -iodanes.
- A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Aminobenzaldehydes in Synthetic Chemistry, BenchChem.
- Mechanism of the Swern Oxidation: Significant Deviations
- p-fluoro benzaldehyde, Sciencemadness Discussion Board.
- US5227531A, Process for the preparation of fluorobenzaldehydes, Google P
- Development of fluorination methods using continuous-flow microreactors, ResearchG
- Overcoming Challenges in Fluorine-Based Chemistry, Pharmaceutical Technology.
- CAS 459-57-4: 4-Fluorobenzaldehyde, CymitQuimica.
- Swern Oxidation of Alcohols To Aldehydes and Ketones, Master Organic Chemistry.
- Reactions of Fluorine in the Presence of Solvents.
- "optimization of reaction conditions for fluorinated benzothiazole synthesis", BenchChem.
- Strategies Towards Challenging Fluorination Reactions, C‐H and C‐X Bond Functionalization: Transition Metal Medi
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin., Mettler Toledo.
- Vilsmeier-Haack Transform
- The Swern Oxidation: Development of a High-Temper
- Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes, ACS Public
- Catalysis Science & Technology, -ORCA - Cardiff University.
- Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation str
- Fluorinated Benzaldehyde 2026 Trends and Forecasts 2033: Analyzing Growth Opportunities.
- US4845304A, Process for producing fluorobenzaldehydes, Google P
- Process Development and Preparation of Fluorinated Compounds
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Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to the Analysis of 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde
In the intricate world of drug discovery and development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analysis of 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde, a polysubstituted aromatic aldehyde with potential applications in medicinal chemistry. We will delve into a detailed interpretation of its predicted ¹H NMR spectrum and compare this powerful technique with alternative analytical methodologies, namely ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of characterizing complex small molecules.
The Power of Proton NMR: A Window into Molecular Architecture
¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic environments of protons, we can glean invaluable information about the connectivity of atoms, the electronic nature of their surroundings, and the stereochemical relationships within a molecule.
Predicted ¹H NMR Spectrum of 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde
Expected Chemical Shifts and Splitting Patterns:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (or very fine doublet) | - | The highly deshielded environment of the aldehyde proton places its resonance far downfield.[1] It may exhibit a very small coupling to the aromatic proton at C6. |
| Aromatic (H-6) | 7.6 - 7.8 | Doublet of doublets (dd) | ³J(H-F) ≈ 5-8 Hz, ⁴J(H-H) ≈ 2-3 Hz | This proton is ortho to the electron-withdrawing aldehyde group and meta to the bromine atom, resulting in a downfield shift. It will be split by the fluorine at C2 (ortho coupling) and the proton at C4 (meta coupling). |
| Aromatic (H-4) | 7.3 - 7.5 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz | This proton is meta to both the aldehyde and the bromine atom. It will experience coupling from the fluorine at C2 (meta coupling) and the proton at C6 (meta coupling). |
| Methylene (-CH₂-) | 4.5 - 4.7 | Singlet | - | The methylene protons are benzylic and adjacent to an oxygen atom, leading to a significant downfield shift compared to typical alkyl protons. |
| Methoxy (-OCH₃) | 3.4 - 3.6 | Singlet | - | The methoxy protons are in a typical chemical shift range for such groups. |
A Multi-faceted Approach: Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive analysis relies on the synergy of multiple analytical techniques. Here, we compare ¹H NMR with ¹³C NMR, Mass Spectrometry, and HPLC for the characterization of 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde.
¹³C NMR Spectroscopy
¹³C NMR provides complementary information to ¹H NMR by probing the carbon skeleton of the molecule.
| Technique | Strengths | Limitations |
| ¹H NMR | - High sensitivity- Provides detailed information on proton connectivity and stereochemistry through coupling constants. | - Can have signal overlap in complex molecules. |
| ¹³C NMR | - Directly observes the carbon backbone.- Wider chemical shift range reduces signal overlap.[2] | - Lower natural abundance of ¹³C results in lower sensitivity and requires longer acquisition times.- Does not typically show coupling between adjacent carbons without specialized techniques. |
Predicted ¹³C NMR Chemical Shifts for 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde:
-
Aldehyde Carbonyl (C=O): 185 - 195 ppm[3]
-
Aromatic Carbons: 110 - 160 ppm (with splitting due to C-F coupling)
-
Methylene Carbon (-CH₂-): 65 - 75 ppm
-
Methoxy Carbon (-OCH₃): 55 - 65 ppm
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a molecule, as well as structural information through fragmentation patterns.
| Technique | Strengths | Limitations |
| ¹H NMR | - Non-destructive.- Provides detailed structural connectivity. | - Does not directly provide molecular weight information. |
| Mass Spectrometry | - High sensitivity.- Determines molecular weight with high accuracy.- Provides fragmentation patterns that can aid in structural elucidation.[4][5] | - Destructive technique.- Isomers can be difficult to distinguish without tandem MS. |
For 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture, making it ideal for purity assessment.
| Technique | Strengths | Limitations |
| ¹H NMR | - Provides detailed structural information of the major component. | - Less suitable for quantifying low-level impurities without specialized techniques. |
| HPLC | - Excellent for determining the purity of a sample and quantifying impurities.[7][8][9][10] - Can be used for preparative separation. | - Provides no direct structural information about the analyte. |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.
Mass Spectrometry (Electron Ionization - EI)
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a GC inlet.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is a good starting point.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Run a blank (mobile phase) followed by the calibration standards and the sample.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of analysis for the comprehensive characterization of 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde.
Caption: Workflow for the synthesis, purification, and comprehensive analytical characterization of 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde.
Conclusion
The structural elucidation of a novel compound like 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde requires a multi-pronged analytical approach. While ¹H NMR provides the most detailed initial picture of the molecular structure, its power is magnified when used in concert with ¹³C NMR for carbon framework analysis, mass spectrometry for molecular weight and formula determination, and HPLC for purity assessment. By integrating the data from these orthogonal techniques, researchers can confidently establish the identity, purity, and integrity of their compounds, a critical step in the advancement of drug discovery and development.
References
-
Patterson-Elenbaum, S., Stanley, J. T., Dillner, D. K., Lin, S. J., & Traficante, D. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic resonance in chemistry : MRC, 44(8), 797–806. [Link]
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HELIX Chromatography. (2022, August 12). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. [Link]
-
Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]
-
Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
Kuwata, K., Uebori, M., & Yamazaki, Y. (1981). Determination of Aliphatic and Aromatic Aldehydes in Polluted Airs as their 2,4-Dinitrophenylhydrazones by High Performance Liquid Chromatography. Analytical Chemistry, 53(9), 1531-1534. [Link]
-
Welch Materials, Inc. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]
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Doc Brown's Chemistry. (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde. [Link]
-
NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]
-
Chegg. (2022, February 23). Solved 5. The 1H NMR spectra of p-methylbenzaldehyde and. [Link]
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- 10. epa.gov [epa.gov]
Technical Comparison Guide: MS Characterization of 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde . It is designed for analytical chemists and drug development professionals requiring robust identification protocols for this specific pharmaceutical intermediate.[1]
Executive Summary & Compound Profile
3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde (C₉H₈BrFO₂) is a trisubstituted benzaldehyde derivative often utilized as a scaffold in medicinal chemistry.[1] Its structural complexity—featuring a halogenated core and a labile methoxymethyl (MOM) ether side chain—presents unique challenges in mass spectrometry.[1]
This guide compares the Electron Ionization (EI) fragmentation signature of the target molecule against its closest structural analogs and ionization alternatives. The goal is to provide a self-validating identification logic that distinguishes this compound from potential synthesis byproducts (e.g., des-methyl impurities or regioisomers).
Core Molecular Specifications
-
Formula: C₉H₈BrFO₂
-
Exact Mass: 245.969 (⁷⁹Br) / 247.967 (⁸¹Br)[1]
-
Key Structural Motifs:
Comparative Analysis: Identification Strategy
A. Technique Comparison: EI (Hard) vs. ESI (Soft)
For structural validation, Electron Ionization (EI) is superior to Electrospray Ionization (ESI) due to the generation of structure-specific fragment ions.[1]
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Verdict |
| Primary Signal | Molecular Ion (M⁺[1]•) & Fragments | Protonated Molecule [M+H]⁺ | EI is required for fingerprinting. |
| Structural Insight | High: Reveals Br position and ether side chain.[1] | Low: Only confirms Molecular Weight.[1] | EI validates the structure. |
| Isotope Pattern | Preserved in all Br-containing fragments.[1] | Preserved only in the parent ion.[1] | EI allows tracking of the Br moiety.[1] |
| Suitability | Ideal for GC-MS (volatile intermediates).[1] | Ideal for LC-MS (polar/thermally labile).[1] | Use EI for purity/ID; ESI for high-throughput screening. |
B. Structural Comparison: Distinguishing Analogs
The primary challenge is distinguishing the target from the Des-methoxymethyl analog (3-Bromo-2-fluorobenzaldehyde) or the Methoxy analog (where the side chain is –OCH₃ rather than –CH₂OCH₃).[1]
| Compound | Molecular Ion (m/z) | Key Differentiator Fragment | Mechanism |
| Target Molecule | 246 / 248 | m/z 215 (Loss of –OCH₃) | Benzylic ether cleavage (unique to methoxymethyl).[1] |
| Analog 1: 3-Bromo-2-fluorobenzaldehyde | 202 / 204 | m/z 173 (Loss of CHO) | Lacks the high-mass ether loss channel.[1] |
| Analog 2: 3-Bromo-2-fluoro-5-methoxybenzaldehyde | 232 / 234 | m/z 203 (Loss of CHO) | Methoxy group (-OCH₃) is directly attached to the ring; loss of methyl (M-15) is favored over methoxy.[1] |
Deep Dive: Fragmentation Mechanics
The fragmentation of 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde under 70 eV EI is governed by three competing pathways: Alpha-Cleavage , Benzylic Ether Cleavage , and Halogen Radical Loss .[1]
Critical Insight: The Isotope Distortion Effect
A unique phenomenon occurs at m/z 217 .[1]
-
Pathway A: ⁷⁹Br-Parent (246) loses –OCH₃ (31) → m/z 215 .[1]
-
Pathway B: ⁸¹Br-Parent (248) loses –OCH₃ (31) → m/z 217 .[1]
-
Pathway C: ⁷⁹Br-Parent (246) loses –CHO (29) → m/z 217 .[1]
Result: The peak at m/z 217 represents a superposition of two different fragment ions.[1] Consequently, the standard 1:1 Bromine isotope ratio is distorted in the 215–219 region. This distortion is a positive identification marker for this specific combination of Bromine and Methoxymethyl groups.[1]
Detailed Pathway Analysis[2]
-
Molecular Ion (M⁺[1][2]•): Distinct doublet at m/z 246 and 248 (Intensity ratio ~1:1).[1]
-
Loss of Formyl Radical (–CHO):
-
Loss of Methoxy Radical (–OCH₃):
-
Loss of Bromine (–Br):
-
Homolytic cleavage of the C–Br bond.
-
m/z: 167 (Loss of ⁷⁹Br from M) / 167 (Loss of ⁸¹Br from M).[1]
-
Note: The fragment at m/z 167 is a singlet (no Br isotope pattern), confirming the loss of the halogen.
-
Visualization: Fragmentation Logic Tree
Caption: Fragmentation pathway of 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde showing the convergence of pathways at m/z 217.[1]
Validated Experimental Protocol
To reproduce these results, the following GC-MS method is recommended. This protocol ensures minimal thermal degradation of the labile methoxymethyl ether prior to ionization.
Sample Preparation[1][5]
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade). Avoid Methanol to prevent acetal formation with the aldehyde.
-
Concentration: Dilute to ~10 ppm for injection.
Instrument Parameters (Agilent/Thermo Standard Configuration)
| Parameter | Setting | Rationale |
| Inlet Temp | 200 °C | Low enough to prevent ether pyrolysis; high enough for volatilization.[1] |
| Injection Mode | Split (20:1) | Prevents detector saturation and spectral skewing.[1] |
| Column | DB-5ms or HP-5 | Non-polar stationary phase minimizes peak tailing for aldehydes.[1] |
| Oven Program | 60°C (1 min) → 20°C/min → 280°C | Rapid ramp preserves the integrity of the ether side chain. |
| Ion Source | EI, 70 eV | Standard energy for reproducible library-matchable spectra.[1] |
| Source Temp | 230 °C | Standard operating temperature.[1][4] |
| Scan Range | m/z 40 – 350 | Covers all key fragments and the molecular ion.[1] |
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectrum of 3-Bromo-benzaldehyde. National Institute of Standards and Technology.[1][5] [Link]
-
Miyazaki, T., et al. (2010).[1] Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers. Journal of the American Society for Mass Spectrometry. [Link]
-
Doc Brown's Chemistry. (2025).[1][6] Mass spectrum of benzaldehyde and fragmentation patterns. [Link]
-
PubChem. (2025).[1] 3-Bromo-2-fluorobenzaldehyde Compound Summary. National Library of Medicine.[1] [Link]
Sources
- 1. 3-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 22019361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparing reactivity of 2-fluoro vs non-fluorinated benzaldehyde derivatives
The following technical guide compares the reactivity profile of 2-fluorobenzaldehyde against its non-fluorinated parent, benzaldehyde . This analysis is designed for medicinal chemists and process scientists, focusing on electronic modulation, kinetic differences, and strategic applications in drug design.
Executive Summary
The introduction of a fluorine atom at the ortho (2-) position of benzaldehyde fundamentally alters the electrophilicity of the carbonyl center and the acidity of the aromatic ring protons.
-
Electrophilicity: 2-Fluorobenzaldehyde is significantly more reactive toward nucleophiles than benzaldehyde due to the dominant inductive electron-withdrawing effect (-I) of the ortho-fluorine.
-
Metabolic Stability: The 2-F substituent blocks labile metabolic sites and alters lipophilicity (
), making it a critical bioisostere in lead optimization. -
Synthetic Utility: While benzaldehyde allows for standard electrophilic aromatic substitution, 2-fluorobenzaldehyde enables Directed Ortho Metalation (DoM) chemistry (provided the aldehyde is protected), accessing substitution patterns difficult to achieve with the non-fluorinated parent.
Electronic & Structural Analysis
The reactivity difference stems from the competition between the Inductive Effect (-I) and the Mesomeric Effect (+M) of the fluorine atom.
Electronic Modulation Mechanism
-
Benzaldehyde: The carbonyl carbon is electrophilic, but the phenyl ring acts as a weak electron donor via resonance, slightly stabilizing the positive charge character and reducing reactivity compared to aliphatic aldehydes.
-
2-Fluorobenzaldehyde:
-
Inductive Effect (-I): Fluorine is the most electronegative element. At the ortho position, it exerts a powerful electron-withdrawing effect through the
-bond framework. This pulls electron density away from the carbonyl carbon, significantly increasing its character. -
Mesomeric Effect (+M): Fluorine has lone pairs that can donate into the
-system. However, due to the poor orbital overlap between and , the +M effect is weak and is overwhelmed by the -I effect, especially at the ortho position.
-
Result: The net effect is strong electron withdrawal, making the carbonyl of 2-fluorobenzaldehyde a "hotter" electrophile than that of benzaldehyde.
Figure 1: Electronic competition in 2-fluorobenzaldehyde. The red arrow indicates the dominant inductive deactivation of the ring, which activates the carbonyl group.
Reactivity Profiles: Head-to-Head Comparison
A. Nucleophilic Addition (Knoevenagel, Aldol, Grignard)
The enhanced electrophilicity of 2-fluorobenzaldehyde leads to faster reaction rates and often higher equilibrium constants (
| Reaction Type | Benzaldehyde | 2-Fluorobenzaldehyde | Experimental Observation |
| Knoevenagel Condensation | Good Yields (80-90%) | Excellent Yields (95-99%) | The electron-deficient ring stabilizes the developing negative charge in the transition state, accelerating attack by active methylenes (e.g., malononitrile) [1]. |
| Reduction (NaBH4) | Standard Kinetics | Accelerated Kinetics | In competitive reduction studies, electron-deficient aldehydes are reduced significantly faster. 2-F derivatives can be reduced quantitatively in minutes under conditions where benzaldehyde requires hours [2]. |
| Cyanohydrin Formation | Reversible, moderate | Favored Equilibrium | The destabilization of the carbonyl dipole by 2-F drives the equilibrium toward the sp3 hybridized cyanohydrin adduct to relieve electronic repulsion. |
B. Oxidation Chemistry[1]
-
Auto-oxidation: 2-Fluorobenzaldehyde oxidizes to 2-fluorobenzoic acid more rapidly upon air exposure than benzaldehyde. Storage under inert atmosphere (Ar/N2) is critical.
-
Baeyer-Villiger Oxidation (BVO): This is a key divergence.
-
Benzaldehyde typically yields benzoic acid.
-
2-Fluorobenzaldehyde can be tuned to yield 2-fluorophenol (formate ester hydrolysis) with high chemoselectivity using specific catalysts (e.g., solid acids or fluorinated solvents). The electron-withdrawing group facilitates the migration of the aryl group over the hydride [3].
-
C. Directed Ortho Metalation (DoM) vs. Nucleophilic Attack
This is the most complex technical distinction.
-
Benzaldehyde: Lithiation requires directing groups (e.g., converting to an acetal or imine) to access the ortho position.
-
2-Fluorobenzaldehyde: The fluorine atom is a Directed Metalation Group (DMG). However, you cannot simply treat 2-fluorobenzaldehyde with
-BuLi because the nucleophile will attack the carbonyl immediately.-
Strategy: You must first protect the aldehyde (e.g., with lithiated morpholine or as an acetal). Once protected, the 2-F atom directs lithiation to the C-3 position (between F and the acetal) or C-6 position , depending on the base and conditions.
-
Risk:[1][2] A competing Benzyne Pathway exists. Strong bases can cause elimination of LiF to form a benzyne intermediate, leading to side products. Control of temperature (<-78 °C) is mandatory [4].
-
Experimental Protocol: Rapid Knoevenagel Condensation
This protocol demonstrates the superior reactivity of 2-fluorobenzaldehyde under green chemistry conditions, yielding a crystalline solid suitable for drug intermediate use.
Objective: Synthesis of 2-(2-fluorobenzylidene)malononitrile.
Reagents:
-
Aldehyde: 2-Fluorobenzaldehyde (1.0 mmol) vs Benzaldehyde (Control)
-
Nucleophile: Malononitrile (1.0 mmol)
-
Catalyst: Piperidine (2 drops) or DABCO (5 mol%)
-
Solvent: Ethanol (2 mL) or Water (Green method)
Step-by-Step Methodology:
-
Setup: In a 10 mL reaction vial, dissolve malononitrile (66 mg, 1 mmol) in ethanol (2 mL).
-
Addition: Add 2-fluorobenzaldehyde (124 mg, 1 mmol) in one portion.
-
Catalysis: Add 2 drops of piperidine. Stir at room temperature (25 °C).
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Filter the solid precipitate. Wash with cold ethanol (2 x 1 mL) and dry under vacuum.
Expected Results:
-
2-Fluorobenzaldehyde: Yield >95%, MP: ~high purity crystalline solid.
-
Benzaldehyde: Yield ~85%, slower reaction time requiring longer stirring for completion.
Drug Discovery Implications: The "Ortho-Effect"
In Medicinal Chemistry, replacing H with F at the 2-position is a strategic design choice, not just for reactivity but for DMPK (Drug Metabolism and Pharmacokinetics) properties.
Metabolic Blocking
The 2-position of benzaldehyde derivatives is often a site of metabolic attack (hydroxylation).
-
Mechanism: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings.[8]
-
Fluorine Effect: The C-F bond is metabolically inert. Furthermore, the 2-F substituent sterically and electronically shields the adjacent positions (C-3) from oxidation. This can significantly extend the half-life (
) of the drug candidate.
Bioisosteric Design
The 2-F group mimics the steric bulk of a hydrogen atom (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) better than any other halogen, yet it drastically changes the electronic vector.
-
Lipophilicity: Fluorination typically increases lipophilicity (
), enhancing membrane permeability. -
Conformation: The 2-F atom can induce a specific conformation of the aldehyde (or subsequent drug scaffold) relative to the ring due to dipole-dipole repulsion with the carbonyl oxygen, locking the molecule into a bioactive conformation [5].
Figure 2: Impact of 2-fluorination on metabolic stability.
References
-
Knoevenagel Reactivity: RSC Advances, 2018, 8 , 30683. "DABCO-catalyzed Knoevenagel condensation of aldehydes... 4-fluorobenzaldehyde provided excellent yields of 99%."
-
Reduction Kinetics: Asian Journal of Chemistry, 2005, 17 (4), 2847. "Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System." (Demonstrates rapid reduction of electron-deficient aldehydes).
-
Baeyer-Villiger Oxidation: Chemistry – A European Journal, 2019, 25 , 10662. "Baeyer-Villiger Oxidation Tuned to Chemoselective Conversion of Non-Activated Fluorobenzaldehydes."
-
Ortho-Lithiation & Benzyne: Organometallics, 2019, 38 (1), 119–128. "Study of a Competing Hydrodefluorination Reaction During the Directed ortho-Lithiation/Borylation of 2-Fluorobenzaldehyde."
-
Metabolic Stability: ChemRxiv, 2025.[8] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 3. vaia.com [vaia.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. scispace.com [scispace.com]
- 6. rsc.org [rsc.org]
- 7. CN101735028A - Oxidation preparation method of fluorobenzaldehyde - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde proper disposal procedures
Executive Safety & Logistics Summary
Compound Identity: 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Halogenated Organic.[1] Critical Disposal Directive: Strictly Halogenated Waste Stream.
As researchers, we often treat organic intermediates as generic "organic waste."[1] However, this specific compound contains two distinct halogen atoms (Bromine, Fluorine) and an acid-labile methoxymethyl (MOM) ether functionality.[1]
Operational "Do Not" Rules:
-
DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) in the main waste stream.[1] Doing so reclassifies the entire volume as halogenated, exponentially increasing disposal costs.[1]
-
DO NOT dispose of down the drain.[2] The fluorine-carbon bond is environmentally persistent.
-
DO NOT expose to strong acids during consolidation without ventilation. The MOM ether group can hydrolyze to release formaldehyde.
Pre-Disposal Characterization
Before initiating disposal, categorize the material state.[1][3][4][5] This determines the regulatory pathway (RCRA) and the physical container requirements.
| Parameter | Characteristic | Operational Implication |
| Halogen Content | High (Br, F) | Mandatory Incineration. Requires facilities equipped with acid gas scrubbers to neutralize HF and HBr emissions.[1] |
| Functional Groups | Aldehyde, Ether | Air Sensitive. Aldehydes can oxidize to carboxylic acids over time; MOM ethers are stable to base but labile to acid.[1] |
| Physical State | Solid (Low MP) or Oil | Solids must be "Lab Packed." Solutions go to "Halogenated Carboys." |
| Reactivity | Moderate | Incompatible with strong oxidizers and strong bases. |
Disposal Decision Workflow
The following logic flow ensures you select the correct waste stream and minimize cross-contamination risks.
Figure 1: Decision tree for segregating solid reagents versus reaction mixtures to ensure regulatory compliance.
Step-by-Step Disposal Protocols
Protocol A: Pure Solid Reagent (Expired or Surplus)
Use this for: Unused reagent in original bottles or solid product.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Transfer: Transfer the solid directly. Do not dissolve the solid in solvent just to dispose of it; this increases waste volume unnecessarily.
-
Labeling:
-
Storage: Place the container in the "Solid Waste" satellite accumulation area.
Protocol B: Reaction Mixtures & Mother Liquors
Use this for: Crude reaction mixtures, extraction layers, or column fractions.[1]
-
Quenching (The "Self-Validating" Step):
-
Segregation: Pour the mixture into the Halogenated Solvent waste carboy.
-
Why? Even if the solvent is 90% Ethyl Acetate (non-halogenated), the presence of the fluorinated/brominated solute (>1-2%) requires the entire mix to be treated as halogenated to prevent corrosion of standard incinerators [1].
-
-
MOM Group Precaution:
-
Avoid mixing this waste stream with strongly acidic waste (pH < 2). The methoxymethyl (MOM) ether is acid-labile and can hydrolyze to release formaldehyde and methanol [2].
-
Protocol C: Contaminated Glassware & Spills
-
Triple Rinse: Rinse the glassware three times with a minimal amount of acetone.
-
Rinsate Disposal: Pour the acetone rinsate into the Halogenated waste container (NOT the non-halogenated acetone drum).
-
Decontamination: Once triple-rinsed, the glassware can be washed with standard detergent.
Regulatory Framework & Compliance (RCRA)
While this specific compound is not explicitly "P-listed" or "U-listed" by the EPA, it is regulated under the "Characteristic" or "Not Otherwise Specified" (N.O.S.) definitions.[1]
-
Waste Code Assignment:
-
If mixed with spent halogenated solvents (DCM, Chloroform): F002 .[1]
-
As a pure substance for disposal: Likely D001 (if ignitable) or Hazardous Waste N.O.S. depending on local toxicity characterization [3].
-
-
Incineration Requirement: The presence of Carbon-Fluorine (C-F) bonds requires high-temperature incineration (approx. 1100°C) to ensure complete destruction and prevent the formation of trace fluorinated pollutants.
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Lists (F-Codes for Halogenated Solvents). RCRA Regulations.[6] [Link]
-
T.W. Greene, P.G.M.[1][7][8] Wuts. Protective Groups in Organic Synthesis.[8] (Discussion of Methoxymethyl Ether stability/lability). [Link]
-
National Research Council (NRC). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] [Link]
Sources
Personal protective equipment for handling 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde
Executive Summary & Hazard Profile
3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde is a poly-functionalized intermediate combining an electrophilic aldehyde, halogenated aromatic core, and an ether side chain.[1] This specific structural combination dictates a safety profile that exceeds standard "irritant" warnings.
The "Why" Behind the Safety Protocols
-
Electrophilic Reactivity: The aldehyde moiety is reactive toward nucleophiles (proteins/DNA), classifying it as a potential sensitizer and lachrymator .
-
Enhanced Lipophilicity: The fluorine atom and methoxymethyl ether group significantly increase the molecule's lipophilicity compared to simple benzaldehyde. This facilitates rapid transdermal absorption , meaning skin contact can lead to systemic exposure faster than expected.
-
Oxidation Risk: Like all benzaldehydes, this compound is air-sensitive, oxidizing to the corresponding benzoic acid. While not explosive, this degradation changes the acidity profile and can pressurize sealed vessels over time.
Engineering Controls (Primary Barrier)
PPE is the last line of defense. The primary barrier for this compound must be engineering controls.
-
Containment: All handling (weighing, solubilizing, reacting) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
-
Inert Atmosphere: Due to air sensitivity, store and dispense under Nitrogen (
) or Argon ( ) when possible.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
| Hazard Category | PPE Requirement | Technical Rationale |
| Hand Protection | Double Nitrile (minimum) or Silver Shield® (Laminate) | Benzaldehyde derivatives can permeate standard 4-mil nitrile gloves in <15 minutes. Double gloving provides a "breakthrough buffer." Laminate is required for prolonged immersion or spill cleanup. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient. As a potential lachrymator/oil, vapors or micro-droplets can bypass side-shields. |
| Body Protection | Flame-Resistant Lab Coat + Chemical Apron | The methoxymethyl group increases flammability risk. An apron prevents saturation of clothing in case of a spill. |
| Respiratory | P100 + OV Cartridge (Only if outside hood) | If weighing outside a hood is unavoidable (not recommended), use a half-face respirator with Organic Vapor (OV) cartridges to neutralize aldehyde vapors. |
PPE Decision Logic
The following diagram illustrates the decision-making process for selecting the correct PPE intensity based on operational context.
Figure 1: PPE Selection Logic based on quantity and physical state. Note that liquids pose a higher permeation risk than solids.
Operational Protocols
A. Weighing and Transfer
-
Static Control: Use an anti-static gun if the solid is fluffy/crystalline. Halogenated benzaldehydes often carry static charge, leading to "jumping" powder.
-
Taring: Tare the vial inside the hood. Do not transport open containers across the lab.
-
Double-Glove Technique: Don two pairs of nitrile gloves. If the outer glove is contaminated (visible stain), strip it immediately and replace it. The inner glove remains your safety barrier.
B. Reaction Setup
-
Glassware: Inspect for micro-fractures. Aldehydes can be pressurized if heated in sealed tubes.
-
Solvent Choice: Avoid protic solvents (alcohols) if long-term stability is required, as hemiacetal formation is possible.
-
Labeling: Clearly label the vessel "Halogenated Aldehyde - Toxic."
Emergency Response & Spill Management
Critical Warning: Do not use paper towels to wipe up large aldehyde spills; the high surface area can accelerate oxidation and heat generation.
Spill Cleanup Workflow
-
Isolate: Close the hood sash immediately. Alert nearby personnel.
-
Protect: Don Silver Shield (Laminate) gloves and respiratory protection (if fumes are detectable outside the hood).
-
Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.
-
Neutralize: For large spills, treat the absorbed material with a dilute aqueous sodium bisulfite solution (to form the bisulfite adduct), reducing volatility.
Figure 2: Linear workflow for managing spills of halogenated benzaldehydes.
Disposal & Waste Management
Proper segregation is vital due to the halogen content (Bromine/Fluorine).
| Waste Stream | Classification | Container Requirements |
| Primary Stream | Halogenated Organic Waste | High-density polyethylene (HDPE) or Glass. Do not mix with non-halogenated solvents (acetone/ethanol) as this increases disposal costs significantly. |
| Solid Waste | Hazardous Solid Debris | Double-bagged in thick polyethylene. Label as "Toxic Solid - Halogenated." |
| Aquatic Toxicity | Marine Pollutant | Do not flush down drains.[2] Halogenated benzenes are persistent environmental toxins. |
References
-
Sigma-Aldrich. (2025).[3] Safety Data Sheet: Halogenated Benzaldehyde Derivatives. Retrieved from
-
Thermo Fisher Scientific. (2025).[3] Chemical Resistance of Nitrile Gloves to Aldehydes. Retrieved from
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
PubChem. (2025). Compound Summary: Benzaldehyde, 3-bromo-2-fluoro-.[4] Retrieved from
(Note: Specific SDS data for the exact methoxymethyl analog is extrapolated from the structure-activity relationship of 3-bromo-2-fluorobenzaldehyde and general aldehyde safety protocols.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
